KT5823
Description
indolocarbazole; activates human neutrophils & fails to inhibit cGMP-dependent protein kinase phosphorylation of vimentin
Properties
IUPAC Name |
methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c1-28-29(36-4,27(34)35-3)13-20(37-28)31-18-11-7-5-9-15(18)22-23-17(14-30(2)26(23)33)21-16-10-6-8-12-19(16)32(28)25(21)24(22)31/h5-12,20H,13-14H2,1-4H3/t20-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMDECKVKSGSM-YMUMJAELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925642 | |
| Record name | KT-5823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126643-37-6 | |
| Record name | Methyl (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126643-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KT 5823 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126643376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KT-5823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, 2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-, methyl ester, (9S,10R,12R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KT-5823 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY40BAB02W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of KT5823?
An In-Depth Technical Guide to the Mechanism of Action of KT5823
Introduction
This compound is a cell-permeable compound widely utilized in biomedical research as a pharmacological tool to investigate cyclic guanosine monophosphate (cGMP) signaling pathways.[1][2] It belongs to the K-252 series of compounds, which are staurosporine-related alkaloids.[3][4] this compound is primarily characterized as an inhibitor of cGMP-dependent protein kinase (PKG), a key effector of the nitric oxide (NO)/cGMP signaling cascade.[1][2][3] This guide provides a detailed examination of its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and a critical perspective on its application in intact cells.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of PKG.[1] Its inhibitory action is achieved through competitive inhibition at the ATP-binding site of the PKG catalytic domain.[4] As an indolocarbazole derivative, its structure mimics the purine ring of ATP, allowing it to occupy the active site and prevent the phosphorylation of downstream substrate proteins.[4] While it is a powerful tool for in vitro studies, its effectiveness in living cells has been a subject of debate, with some studies indicating a lack of efficacy in certain intact cell systems.[1][2][5]
Quantitative Inhibitory Data
The selectivity of this compound is demonstrated by its differential inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various protein kinases. The data below is compiled from multiple in vitro studies.
| Target Kinase | Inhibitory Constant (Kᵢ) | IC₅₀ | Notes |
| Protein Kinase G (PKG) | 0.23 µM [3] | 234 nM [1][2] | Primary target; potent inhibition in vitro. |
| 60 nM | For SNP-stimulated PKG activity in dispersed smooth muscle cells. | ||
| Protein Kinase C (PKC) | 4 µM[1][3] | - | Weak inhibition; approximately 17-fold less sensitive than PKG. |
| Protein Kinase A (PKA) | > 10 µM[1] | - | Very weak inhibition; demonstrates high selectivity over the cAMP pathway.[3] |
Signaling Pathway and Experimental Visualization
To understand the role of this compound, it is crucial to visualize its position within the canonical cGMP signaling pathway and the common experimental workflows used to validate its effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective PKG Inhibitor KT5823: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KT5823, a widely utilized selective inhibitor of cGMP-dependent protein kinase (PKG). This document details its mechanism of action, selectivity, and applications in research, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Introduction
This compound is a potent, cell-permeable, and reversible inhibitor of protein kinase G (PKG).[1] A derivative of the microbial alkaloid K252a, this compound has become an invaluable tool for elucidating the physiological and pathological roles of the cGMP/PKG signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and gene expression.[2][3][4] Understanding the intricacies of this compound's inhibitory action is paramount for its effective use in experimental settings.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the catalytic site of PKG. This competitive inhibition prevents the transfer of a phosphate group from ATP to the serine and threonine residues of PKG's substrate proteins, thereby blocking downstream signaling events. The inhibition by this compound is reversible, allowing for the restoration of PKG activity upon its removal.
Data Presentation
The selectivity of a kinase inhibitor is a critical parameter for interpreting experimental results. The following tables summarize the quantitative data for this compound's inhibitory activity against PKG and other common kinases, as well as its physical and chemical properties.
Table 1: Inhibitory Potency of this compound against Various Kinases
| Kinase | Ki (μM) | IC50 (nM) | Reference(s) |
| Protein Kinase G (PKG) | 0.23 - 0.234 | 60 - 234 | [1][5] |
| Protein Kinase A (PKA) | >10 | - | [5] |
| Protein Kinase C (PKC) | 4 | - | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 495.53 g/mol | |
| Molecular Formula | C₂₉H₂₅N₃O₅ | |
| CAS Number | 126643-37-6 | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Storage | Desiccate at -20°C |
Signaling Pathways
The cGMP/PKG signaling pathway is a central mediator of cellular responses to nitric oxide (NO) and natriuretic peptides. The following diagram illustrates the canonical cGMP/PKG signaling cascade and indicates the point of inhibition by this compound.
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe the function of PKG.
In Vitro PKG Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on PKG activity in a cell-free system.
Materials:
-
Recombinant active PKG enzyme
-
PKG-specific substrate (e.g., a synthetic peptide with a consensus phosphorylation site)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or phosphorimager (for radiolabeled assays)
-
Kinase activity detection kit (for non-radiolabeled assays, e.g., ADP-Glo™)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PKG, and the PKG substrate.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter or phosphorimager. For non-radiolabeled assays, follow the detection steps of the specific kit used.
-
Calculate the percentage of PKG inhibition for each this compound concentration and determine the IC₅₀ value.
Western Blot for VASP Phosphorylation
This cell-based assay assesses the ability of this compound to inhibit PKG-mediated phosphorylation of a key intracellular substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Ser239.[6]
Materials:
-
Cultured cells expressing PKG and VASP (e.g., smooth muscle cells, platelets)
-
Cell culture medium and supplements
-
PKG activator (e.g., 8-Bromo-cGMP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP[6][7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKG activator (e.g., 8-Bromo-cGMP) for a short period (e.g., 10-15 minutes) to induce VASP phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total VASP antibody.
Annexin V Apoptosis Assay
This protocol determines the effect of PKG inhibition by this compound on apoptosis using flow cytometry.
Materials:
-
Cultured cells of interest
-
This compound
-
Apoptosis-inducing agent (optional, as a positive control)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with this compound at various concentrations for a desired period (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[8][9][10][11][12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of PKG in a cellular process using this compound.
Caption: A typical experimental workflow for using this compound.
Conclusion
This compound remains a cornerstone for investigating the multifaceted roles of the cGMP/PKG signaling pathway. Its high selectivity for PKG over other kinases makes it a reliable tool for dissecting specific cellular mechanisms. However, researchers should always consider potential off-target effects, especially at higher concentrations, and include appropriate controls in their experimental design. This guide provides the necessary technical information and protocols to facilitate the effective and accurate use of this compound in a research setting.
References
- 1. This compound, inhibitor of PKG (CAS 126643-37-6) | Abcam [abcam.com]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. VASP Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of KT5823 in cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KT5823, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), and its application in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. This document details the mechanism of action of this compound, summarizes its key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological and experimental workflows.
Introduction to the cGMP Signaling Pathway
The cGMP signaling pathway is a crucial intracellular second messenger system that regulates a wide array of physiological processes.[1][2][3] These processes include smooth muscle relaxation and contraction, cardiovascular homeostasis, anti-hypertrophy, anti-atherosclerosis, and anti-vascular injury/restenosis.[1] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs).[1][3] There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[3][4][5]
Once synthesized, cGMP exerts its effects by binding to and activating downstream effector molecules. The primary effector of the cGMP signaling pathway is cGMP-dependent protein kinase (PKG), a serine/threonine kinase.[1][6][7] PKG exists in two main isoforms, PKG-I and PKG-II, which are localized differently within the cell and have distinct substrate specificities.[7] PKG phosphorylates a variety of target proteins, leading to a cascade of cellular responses.[6][7] Other targets of cGMP include cGMP-gated cation channels and cGMP-regulated phosphodiesterases (PDEs), which are responsible for the degradation of cGMP.[1]
This compound: A Selective Inhibitor of Protein Kinase G
This compound is a cell-permeable compound that acts as a potent and selective inhibitor of PKG.[8][9][10][11] It is a derivative of K252a and is widely used as a pharmacological tool to investigate the role of PKG in various cellular processes.[11]
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic subunit of PKG. By occupying the ATP-binding site, this compound prevents the transfer of a phosphate group from ATP to the serine or threonine residues of PKG's substrate proteins, thereby inhibiting their phosphorylation and downstream signaling. It is important to note that while this compound is a powerful tool for in vitro studies, its efficacy in intact cells can be variable and should be carefully validated.[10][12]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory potency of this compound is typically reported as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant) value. The selectivity of this compound for PKG over other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), is a critical factor for its utility in research.
| Kinase | Inhibitor Constant (Ki) | IC50 | Reference |
| Protein Kinase G (PKG) | 0.23 μM | 60 nM (SNP-stimulated activity in smooth muscle cells) | [8][9] |
| 234 nM (in vitro) | [10][11] | ||
| Protein Kinase A (PKA) | > 10 μM | - | [8][9][10] |
| Protein Kinase C (PKC) | 4 μM | - | [8][9][10] |
Visualizing the cGMP Signaling Pathway and Experimental Workflows
The cGMP Signaling Pathway
Caption: The cGMP signaling pathway, highlighting the inhibitory action of this compound on PKG.
Experimental Workflow for Investigating this compound's Effect on PKG Activity
Caption: A typical experimental workflow for studying the effects of this compound on the cGMP pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to assess its impact on the cGMP signaling pathway.
In Vitro PKG Kinase Assay Using Radiolabeled ATP
This protocol is adapted from standard kinase assay procedures and is designed to measure the direct inhibitory effect of this compound on PKG activity.[1][8][9]
Materials:
-
Recombinant active PKG
-
PKG-specific substrate peptide (e.g., a peptide containing the PKG phosphorylation consensus sequence)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Phosphoric acid wash solution (0.75%)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Set up the kinase reactions in microcentrifuge tubes on ice. For each reaction, prepare a master mix containing the kinase reaction buffer, recombinant PKG, and the substrate peptide.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each tube.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKG inhibition for each this compound concentration relative to the vehicle control.
Measurement of Intracellular cGMP Levels by ELISA
This protocol describes the quantification of intracellular cGMP levels in response to pathway activators and this compound using a commercially available cGMP ELISA kit.[6][10][13]
Materials:
-
Cells or tissue of interest
-
cGMP pathway activator (e.g., Sodium Nitroprusside - SNP, or 8-Bromo-cGMP)
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a cGMP pathway activator (e.g., SNP) for an appropriate duration (e.g., 10-15 minutes).
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
Read the absorbance on a plate reader and calculate the cGMP concentration in each sample based on a standard curve.
Western Blot Analysis of VASP Phosphorylation
This protocol is used to assess the in-cell activity of PKG by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP), at Ser239.[5][14][15][16]
Materials:
-
Cells or tissue of interest
-
cGMP pathway activator (e.g., SNP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described in the cGMP ELISA protocol (Section 4.2, steps 1-3).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C. Recommended antibody dilutions are typically between 1:500 and 1:2000.[17]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP, or run a parallel gel.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Conclusion
This compound is an invaluable tool for dissecting the intricate role of PKG in cGMP-mediated signaling cascades. Its high selectivity for PKG over other kinases makes it a reliable inhibitor for in vitro and, with careful validation, in-cell experiments. By employing the experimental approaches detailed in this guide, researchers can effectively investigate the functional consequences of PKG inhibition and further elucidate the complex mechanisms governed by the cGMP signaling pathway. This knowledge is essential for the development of novel therapeutic strategies targeting a wide range of diseases where this pathway is implicated.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. VASP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sabbiotech.com [sabbiotech.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGMP ELISA KIT-武汉天德生物科技有限公司 [tandaneuron.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Phospho-VASP (Ser157) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. upingbio.com [upingbio.com]
Investigating the Cell Permeability of KT5823: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KT5823 is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG) that has been widely used in biomedical research to investigate the role of the cGMP/PKG signaling pathway. A crucial assumption for its use in cellular studies is its ability to cross the cell membrane and reach its intracellular target. This technical guide provides an in-depth investigation into the cell permeability of this compound, addressing the conflicting evidence regarding its efficacy in intact cells. We will explore its mechanism of action, present its in vitro inhibitory profile, and discuss the critical studies that question its cellular activity. Furthermore, this guide offers detailed experimental protocols that can be adapted to assess the cell permeability of this compound and other small molecule inhibitors in various cellular models.
Introduction: The Paradox of this compound's Cellular Efficacy
This compound is a staurosporine analog that exhibits high selectivity for PKG in biochemical assays.[1][2][3] For years, it has been a valuable tool for dissecting the intricate roles of PKG in a multitude of physiological processes. However, a seminal study by Burkhardt et al. (2000) cast significant doubt on the universal cell permeability of this compound.[4] The researchers demonstrated that while this compound potently inhibits purified PKG, it fails to block PKG-mediated phosphorylation of its substrate, vasodilator-stimulated phosphoprotein (VASP), in intact human platelets and rat mesangial cells.[4] This finding suggests that in at least some cell types, this compound may not achieve a sufficient intracellular concentration to effectively inhibit its target.
This discrepancy between in vitro potency and in situ efficacy underscores the importance of empirically verifying the cell permeability of any small molecule inhibitor in the specific cellular context of interest. This guide aims to provide researchers with the necessary background and tools to critically evaluate and experimentally determine the cell permeability of this compound.
Mechanism of Action and In Vitro Inhibitory Profile
This compound acts as an ATP-competitive inhibitor of PKG. Its selectivity for PKG over other related kinases, such as protein kinase A (PKA) and protein kinase C (PKC), has been a primary reason for its widespread use. The inhibitory constants (Ki or IC50) from in vitro studies are summarized in the table below.
| Target Enzyme | Inhibitory Constant (Ki/IC50) | Reference |
| cGMP-dependent Protein Kinase (PKG) | 234 nM (IC50) | [1] |
| Protein Kinase C (PKC) | 4 µM (Ki) | [1] |
| cAMP-dependent Protein Kinase (PKA) | >10 µM (Ki) | [1] |
Signaling Pathway of PKG Inhibition by this compound
The canonical cGMP/PKG signaling pathway plays a crucial role in various cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal plasticity. Nitric oxide (NO) and natriuretic peptides are common activators of this pathway, leading to the production of cGMP and subsequent activation of PKG. This compound is designed to intervene in this pathway by directly inhibiting PKG activity.
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Assessing Cell Permeability
The following are generalized protocols that can be adapted to investigate the cell permeability of this compound.
Western Blotting for Phospho-VASP
This method indirectly assesses the cellular activity of this compound by measuring the phosphorylation of a downstream target of PKG.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and grow to confluence. Pre-treat cells with varying concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.
-
PKG Activation: Stimulate the cells with a known PKG activator, such as 8-Bromo-cGMP (a cell-permeable cGMP analog) or a nitric oxide donor (e.g., sodium nitroprusside), for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-VASP (Ser239) and total VASP. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.
Intracellular Concentration Measurement by LC-MS/MS
This method directly quantifies the amount of this compound that has entered the cells.
Protocol:
-
Cell Culture and Treatment: Plate a known number of cells and treat with this compound at the desired concentration and time points.
-
Cell Harvesting and Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Extraction: Lyse the cells and extract the compound using a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a standard curve of this compound in the same matrix as the cell lysates.
-
LC-MS/MS Analysis: Analyze the cell extracts and standards by liquid chromatography-tandem mass spectrometry to determine the intracellular concentration of this compound.
-
Data Analysis: Calculate the intracellular concentration and, if desired, the cell-to-medium concentration ratio.
Transwell Permeability Assay
This assay is suitable for assessing the transport of this compound across a confluent cell monolayer, which is particularly relevant for studying its permeability across biological barriers like the intestinal epithelium or the blood-brain barrier.
Protocol:
-
Cell Seeding: Seed cells on a microporous membrane of a Transwell insert.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: Add this compound to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Experimental Workflow for Permeability Assessment
The following diagram illustrates a logical workflow for investigating the cell permeability of a small molecule inhibitor like this compound.
References
- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.biomol.com [resources.biomol.com]
- 4. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of KT5823: An In-Depth Technical Guide to its Effects on Protein Kinase A and C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of KT5823, a widely used protein kinase inhibitor, on two critical off-target enzymes: Protein Kinase A (PKA) and Protein Kinase C (PKC). While this compound is primarily recognized as a potent and selective inhibitor of cGMP-dependent Protein Kinase G (PKG), understanding its interactions with other kinases is paramount for the accurate interpretation of experimental results and for its potential development in therapeutic contexts. This document offers a detailed examination of the quantitative inhibitory data, experimental methodologies for assessing these effects, and the broader context of the signaling pathways involved.
Quantitative Analysis of this compound Inhibition on PKA and PKC
This compound exhibits a distinct selectivity profile, with significantly higher inhibitory constants (Ki) for PKA and PKC compared to its primary target, PKG. This differential inhibition is crucial for designing experiments that can discern PKG-specific effects from potential off-target contributions. The following tables summarize the quantitative data on the inhibitory potency of this compound against PKA and PKC, as well as PKG for a clear comparison.
Table 1: Inhibitory Activity of this compound on Protein Kinase G (PKG), Protein Kinase A (PKA), and Protein Kinase C (PKC)
| Kinase | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Protein Kinase G (PKG) | 0.23 µM (230 nM) | 234 nM | [1][2] |
| Protein Kinase C (PKC) | 4 µM | - | [1][2] |
| Protein Kinase A (PKA) | > 10 µM | - | [1][2] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. The Ki value is the inhibition constant for an inhibitor, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
Signaling Pathways: PKA and PKC in Cellular Context
To fully appreciate the potential consequences of off-target inhibition by this compound, it is essential to visualize the canonical signaling pathways of PKA and PKC. These pathways are integral to a multitude of cellular processes, and their inadvertent modulation can lead to complex and sometimes misleading experimental outcomes.
The Protein Kinase A (PKA) Signaling Pathway
PKA is a central mediator of signal transduction cascades initiated by G-protein-coupled receptors (GPCRs) and the subsequent generation of cyclic adenosine monophosphate (cAMP). Its activation triggers a wide array of cellular responses, including metabolic regulation, gene expression, and cell growth.
Caption: The canonical PKA signaling pathway.
The Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are key players in signal transduction pathways that involve lipid second messengers, such as diacylglycerol (DAG) and calcium (Ca2+). They regulate a diverse range of cellular functions, including cell proliferation, differentiation, and apoptosis.
Caption: A common PKC signaling pathway.
Experimental Protocols for Assessing this compound Inhibition
The determination of the inhibitory activity of compounds like this compound on PKA and PKC relies on robust in vitro kinase assays. Below are representative, detailed protocols for conducting such assays.
Disclaimer: The following protocols are representative of standard in vitro kinase assays. The precise experimental conditions used in the original characterization of this compound by Hidaka and Kobayashi (1992) may have varied in specific details.
In Vitro Protein Kinase A (PKA) Inhibition Assay
This protocol outlines a method to measure the activity of PKA and its inhibition by this compound using a radioactive phosphate transfer assay with histone as a substrate.
Materials:
-
Purified PKA catalytic subunit
-
This compound
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
PKA reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
cAMP (for assays with the holoenzyme)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing PKA reaction buffer, a suitable concentration of histone H1 (e.g., 1 mg/mL), and the desired concentration of this compound (or vehicle control, typically DMSO).
-
Enzyme Addition: Add the purified PKA catalytic subunit to the reaction mixture.
-
Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (to a final concentration of, for example, 100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Washing: Wash the phosphocellulose paper squares multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each this compound concentration relative to the vehicle control and calculate the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a method for measuring PKC activity and its inhibition by this compound. This assay requires the presence of co-factors for PKC activation.
Materials:
-
Purified PKC (a specific isoform or a mixture)
-
This compound
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
PKC reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
PKC activators: Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare Activator Liposomes: Prepare sonicated vesicles containing phosphatidylserine and diacylglycerol in the reaction buffer.
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the PKC reaction buffer, the prepared activator liposomes, a suitable concentration of histone H1, and the desired concentration of this compound (or vehicle control).
-
Enzyme Addition: Add the purified PKC to the reaction mixture.
-
Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).
-
Stop and Wash: Terminate the reaction and wash the phosphocellulose paper as described in the PKA assay protocol.
-
Quantification and Analysis: Measure the incorporated radioactivity and calculate the inhibitory effects of this compound as described for the PKA assay.
Conclusion and Recommendations for Researchers
The data presented in this guide clearly demonstrate that this compound is a highly selective inhibitor for PKG over PKA and PKC. However, at higher concentrations, typically in the micromolar range, this compound can inhibit PKC and, to a lesser extent, PKA. This is a critical consideration for researchers using this compound to probe PKG signaling pathways in cellular and in vivo systems.
Key Recommendations:
-
Use the Lowest Effective Concentration: When using this compound to inhibit PKG, it is imperative to use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target inhibition of PKA and PKC.
-
Perform Dose-Response Studies: A thorough dose-response analysis should be conducted to establish the concentration range where this compound is selective for PKG in the specific experimental system.
-
Employ Control Experiments: To validate the specificity of this compound's effects, consider using other, structurally distinct PKG inhibitors. Additionally, direct measurements of PKA and PKC activity in the presence of this compound can help to rule out off-target effects.
-
Consider Cellular Permeability and Stability: The effective intracellular concentration of this compound may differ from the applied extracellular concentration. The stability of the compound under experimental conditions should also be considered.
By carefully considering the selectivity profile of this compound and employing rigorous experimental design, researchers can confidently utilize this valuable tool to elucidate the intricate roles of PKG in cellular physiology and disease.
References
The Discovery and Elucidation of KT5823: A Technical Guide to a Selective PKG Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KT5823, a derivative of the microbial alkaloid K-252a, has emerged as a pivotal tool in cellular biology and pharmacology. This technical guide provides an in-depth exploration of its discovery, history, and biochemical properties, with a focus on its potent and selective inhibition of cGMP-dependent protein kinase (PKG). We present a comprehensive summary of its quantitative data, detailed experimental protocols for its characterization and application, and visual representations of its role in key signaling pathways. This document serves as a core resource for researchers leveraging this compound to investigate the intricate roles of the cGMP/PKG signaling cascade in various physiological and pathological processes.
Introduction
Protein kinase G (PKG) is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, playing a crucial role in a multitude of physiological processes including smooth muscle relaxation, platelet aggregation, neuronal function, and cell growth and differentiation. The ability to selectively modulate PKG activity is paramount for dissecting its cellular functions and for the development of novel therapeutics. This compound has become an indispensable pharmacological tool for achieving this selectivity.
Discovery and History
This compound belongs to a family of compounds derived from K-252a, a microbial alkaloid isolated from the soil bacterium Nocardiopsis sp. The initial discovery of the K-252 compounds as potent inhibitors of various protein kinases was reported by Kase and colleagues in 1987.[1] Subsequent research focused on synthesizing derivatives of K-252a to enhance selectivity for specific kinases. While the 1987 paper introduced the family of K-252 compounds and their general protein kinase inhibitory activities, it was the work of Nakanishi and colleagues that further characterized these derivatives, leading to the identification of this compound as a highly selective inhibitor of PKG.[2] This pioneering work provided the scientific community with a much-needed tool to specifically probe the functions of PKG, distinguishing its roles from those of other closely related kinases like protein kinase A (PKA) and protein kinase C (PKC).
Biochemical Properties and Quantitative Data
This compound is a cell-permeable compound with a molecular formula of C₂₉H₂₅N₃O₅ and a molecular weight of 495.53 g/mol . Its mechanism of action is as an ATP-competitive inhibitor of PKG. The key quantitative parameters that define its potency and selectivity are summarized in the tables below.
| Parameter | Value | Enzyme | Reference |
| Ki (Inhibition Constant) | 0.23 µM (234 nM) | PKG | [2] |
| Ki (Inhibition Constant) | >10 µM | PKA | [2] |
| Ki (Inhibition Constant) | 4 µM | PKC | [2] |
Table 1: Inhibitory Constants (Ki) of this compound for Protein Kinases
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 60 nM | SNP-stimulated PKG activity in dispersed smooth muscle cells | [3] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize and utilize this compound.
In Vitro Protein Kinase G (PKG) Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound on PKG in a cell-free system.
Materials:
-
Recombinant PKG enzyme
-
Specific peptide substrate for PKG (e.g., a synthetic peptide containing the PKG phosphorylation motif)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1 mM DTT)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PKG, and the peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Calculate the percentage of PKG inhibition at each this compound concentration and determine the IC50 value.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay in Intact Cells
This cellular assay is used to assess the ability of this compound to inhibit PKG-mediated phosphorylation of its downstream target, VASP.
Materials:
-
Cell line expressing PKG and VASP (e.g., platelets, smooth muscle cells)
-
Cell culture medium and reagents
-
PKG activator (e.g., 8-Bromo-cGMP or a nitric oxide donor like sodium nitroprusside)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for phosphorylated VASP (e.g., anti-VASP-Ser239)
-
Primary antibody for total VASP (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKG activator for a defined period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phosphorylated VASP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total VASP to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on VASP phosphorylation.
Apoptosis Assay Using Annexin V Staining
This protocol describes how to measure apoptosis induced by the inhibition of the cGMP/PKG pathway using this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with this compound at various concentrations for a desired time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[4][5][6][7]
Signaling Pathways and Visualizations
This compound has been instrumental in delineating the role of the cGMP/PKG signaling pathway in numerous cellular processes. Below are diagrams generated using the DOT language to illustrate key pathways and experimental workflows.
Caption: The cGMP/PKG signaling pathway in smooth muscle cells.
Caption: Experimental workflow for apoptosis detection using this compound.
Conclusion
This compound stands as a testament to the power of chemical biology in dissecting complex cellular signaling networks. Its high selectivity for PKG over other kinases has enabled researchers to elucidate the specific roles of this enzyme in a vast array of biological contexts. This technical guide provides a centralized resource of its key properties, experimental applications, and its place within signaling pathways. As research continues to unravel the complexities of cGMP signaling, this compound will undoubtedly remain an essential tool for scientists and drug development professionals alike.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-sensitive K+ channel activation by calcitonin gene-related peptide and protein kinase A in pig coronary arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
An In-Depth Technical Guide to KT5823 in Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT5823 is a potent, cell-permeable, and selective inhibitor of cyclic GMP-dependent protein kinase (PKG). As a derivative of K252a, a metabolite isolated from Nocardiopsis sp., it has been utilized as a research tool to investigate the physiological roles of the cGMP/PKG signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, experimental protocols, and key considerations for its use in kinase inhibition studies. A crucial aspect highlighted throughout this guide is the observed discrepancy between its in vitro potency and its often-limited efficacy in intact cellular systems.
Mechanism of Action and the cGMP/PKG Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the catalytic subunit of PKG. This inhibition prevents the transfer of phosphate from ATP to the serine and threonine residues of target proteins, thereby blocking the downstream effects of PKG activation.
The cGMP/PKG signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is initiated by the synthesis of cyclic guanosine monophosphate (cGMP) by guanylate cyclases. cGMP then acts as a second messenger, primarily by binding to and activating PKG. Activated PKG phosphorylates a variety of downstream targets, leading to a cellular response.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against its primary target, PKG, as well as against other related kinases, notably Protein Kinase A (PKA) and Protein Kinase C (PKC). The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Kinase | Ki (μM) | IC50 (nM) | Reference(s) |
| Protein Kinase G (PKG) | 0.23 | 60 | [1][2] |
| Protein Kinase A (PKA) | >10 | - | [1][2] |
| Protein Kinase C (PKC) | 4 | - | [1][2] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific substrate used.
Experimental Protocols
In Vitro PKG Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified PKG in a cell-free system.
Materials:
-
Purified active PKG enzyme
-
PKG-specific peptide substrate (e.g., a peptide containing a PKG recognition motif)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, purified PKG enzyme, and the peptide substrate.
-
Inhibitor Pre-incubation: Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based VASP Phosphorylation Assay
Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of both PKA and PKG. Assessing the phosphorylation status of VASP at specific sites (e.g., Ser239 for PKG) is a common method to evaluate PKG activity in intact cells.
Materials:
-
Cell line expressing VASP and PKG (e.g., platelets, smooth muscle cells, or transfected cells)
-
Cell culture medium and reagents
-
PKG activator (e.g., 8-pCPT-cGMP, a cell-permeable cGMP analog)
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with a PKG activator (e.g., 100 µM 8-pCPT-cGMP) for a short period (e.g., 5-15 minutes) to induce VASP phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total VASP to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal for each sample. Compare the levels of VASP phosphorylation in this compound-treated cells to the stimulated control.
Off-Target Effects and Selectivity
While this compound is considered a selective inhibitor of PKG, it is important to consider its potential off-target effects, especially at higher concentrations. As shown in the quantitative data table, this compound exhibits significantly lower potency against PKA and PKC. However, a comprehensive screening of this compound against a broad panel of human kinases is not widely available in the public domain. Researchers should, therefore, exercise caution and consider including appropriate controls to rule out the involvement of other kinases in their experimental systems.
Critical Consideration: In Vitro vs. In Cello Efficacy
A significant body of evidence suggests that the potent in vitro inhibitory activity of this compound does not always translate to effective inhibition of PKG in intact cells.[3] Several studies have reported that concentrations of this compound that are effective in cell-free assays fail to inhibit PKG-mediated phosphorylation of VASP in platelets and other cell types.[3] The reasons for this discrepancy are not fully understood but may be related to poor membrane permeability in certain cell types, active efflux from the cell, or intracellular metabolism of the compound.
Therefore, it is crucial for researchers to validate the efficacy of this compound in their specific cellular model rather than relying solely on its reported in vitro potency. The VASP phosphorylation assay described above is a recommended method for such validation.
Conclusion
This compound remains a valuable tool for studying the cGMP/PKG signaling pathway, particularly in in vitro settings. Its selectivity for PKG over PKA and PKC is a key advantage. However, researchers and drug development professionals must be acutely aware of the well-documented discrepancy between its in vitro and in cello activity. Careful validation of its inhibitory effect in any new experimental system is paramount to ensure the accurate interpretation of results. Future studies involving broader kinase profiling would be beneficial to fully elucidate its selectivity and potential off-target effects.
References
Unveiling the Affinity: A Technical Guide to the Interaction of KT5823 with Protein Kinase G
For Immediate Release
This technical guide provides an in-depth exploration of the binding affinity of KT5823, a potent inhibitor, to its target protein, cGMP-dependent protein kinase (PKG). This document is intended for researchers, scientists, and drug development professionals interested in the kinetics and mechanisms of PKG inhibition. Herein, we present a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this interaction, and visual representations of the relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a well-characterized, selective, and cell-permeable inhibitor of Protein Kinase G (PKG). Understanding its binding affinity is crucial for its application as a research tool and for the development of novel therapeutic agents targeting the PKG signaling pathway. This guide summarizes the key binding parameters, outlines the experimental procedures to measure them, and provides a visual framework for the underlying biological and experimental processes.
Quantitative Binding Data of this compound to PKG
The binding affinity of this compound for PKG has been determined through various in vitro studies. The key quantitative metrics are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values demonstrate the high potency and selectivity of this compound for PKG over other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).
| Parameter | Value (PKG) | Value (PKA) | Value (PKC) | Reference(s) |
| Ki | 0.234 µM (234 nM) | > 10 µM | 4 µM | [1][2][3] |
| IC50 | 60 nM | - | - | [2] |
Note: The Ki value represents the dissociation constant of the inhibitor from the enzyme, with a lower value indicating a higher affinity. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.
PKG Signaling Pathway
Protein Kinase G is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a critical role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[4][5][6] The activation of PKG by cGMP leads to the phosphorylation of downstream target proteins, modulating their activity.
Experimental Protocols
Determining the binding affinity of this compound to PKG involves specific and sensitive experimental techniques. Below are detailed methodologies for commonly employed assays.
In Vitro Kinase Assay (Radiolabeled)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific PKG substrate. The inhibition of this transfer by this compound is quantified to determine its potency.
Materials:
-
Recombinant purified PKG
-
PKG-specific peptide substrate (e.g., a peptide containing a PKG recognition motif)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Phosphoric acid (0.5%)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, recombinant PKG, and the peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for PKG if determining the Ki value.
-
Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Quantification: Place the washed P81 papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the remaining kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the ATP concentration and its Km for PKG are known.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding and dissociation of an analyte (this compound) to a ligand (PKG) immobilized on a sensor surface in real-time. This allows for the determination of kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified PKG
-
This compound stock solution (in DMSO)
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Ligand Immobilization: Covalently immobilize purified PKG onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound in running buffer over the immobilized PKG surface. A reference flow cell without immobilized PKG is used to subtract non-specific binding.
-
Association and Dissociation: Monitor the change in the SPR signal (response units) during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound from the surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values. The KD is calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (PKG) in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified PKG
-
This compound stock solution
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified PKG extensively against the desired buffer. Dissolve this compound in the final dialysis buffer. It is critical that the buffer for both the protein and the inhibitor are identical to minimize heats of dilution.
-
ITC Experiment: Load the PKG solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the PKG solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the KD, stoichiometry, and enthalpy of binding. The entropy can then be calculated using the Gibbs free energy equation.
Conclusion
This technical guide provides a comprehensive overview of the binding affinity of this compound to PKG. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers in the field. The high affinity and selectivity of this compound for PKG underscore its importance as a pharmacological tool for dissecting the roles of the PKG signaling pathway in health and disease. The methodologies described herein provide a solid foundation for the characterization of this and other kinase-inhibitor interactions.
References
Methodological & Application
Determining the Optimal Working Concentration of KT5823: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal working concentration of KT5823, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). This document outlines the critical considerations for using this compound, detailed experimental protocols for in vitro and cell-based assays, and a summary of reported effective concentrations to aid in experimental design.
Introduction to this compound
This compound is a cell-permeable compound widely used in biological research to investigate the role of the cGMP/PKG signaling pathway in various physiological processes. It acts as a competitive inhibitor at the ATP-binding site of PKG. While this compound is a valuable tool, determining its optimal working concentration is crucial for obtaining reliable and reproducible data. A concentration that is too low will not elicit the desired inhibitory effect, while an excessively high concentration can lead to off-target effects and cellular toxicity.
A critical consideration when using this compound is its variable efficacy in intact cells. Several studies have reported that while this compound effectively inhibits purified PKG in vitro, it can poorly inhibit PKG-mediated events in certain cell types.[1][2] Therefore, it is imperative to validate the inhibitory effect of this compound in the specific experimental model being used.
Mechanism of Action
This compound selectively inhibits PKG, a key downstream effector of the nitric oxide (NO)/cGMP signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of cGMP. Subsequently, cGMP activates PKG, which then phosphorylates a variety of downstream target proteins, modulating cellular functions such as smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory constants and reported effective concentrations of this compound in various experimental systems. These values should be used as a starting point for determining the optimal concentration in your specific model.
| Parameter | Value | Enzyme/System | Reference |
| Ki | 0.23 µM | PKG | |
| Ki | 4 µM | PKC | [1] |
| Ki | > 10 µM | PKA | [1] |
| IC50 | 234 nM | Purified PKG (in vitro) | [1] |
| IC50 | 60 nM | SNP-stimulated PKG activity in dispersed smooth muscle cells |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type/Model | Effective Concentration | Observed Effect | Reference |
| Dispersed smooth muscle cells | 60 nM | Inhibition of SNP-stimulated PKG activity | |
| HSF55 cells | 15 µM (18 h) | Arrests cells in G0 or G1 phase | [3] |
| Unstressed HRE-H9 cells | 100 nM - 1 µM (24 h) | Dose-dependent increases in apoptotic DNA fragmentation | [3] |
| Human platelets | 0.2 - 200 µM (30 min) | Enhanced 8-pCPT-cGMP-induced VASP phosphorylation | [3] |
| Dentate gyrus in vitro | 10 µM | Inhibition of LFS-induced LTD of EPSPs | [4] |
| Aβ1-42-treated mice | 2 nmol (i.c.v.) | Blocked the ameliorating results of a PDE5 inhibitor | [3] |
Table 2: Reported Effective Concentrations of this compound in Cellular and In Vivo Models
Experimental Protocols
Determining the optimal working concentration of this compound requires a systematic approach, starting with in vitro assays to confirm its activity against the target kinase, followed by cell-based assays to assess its efficacy in a biological context.
Protocol 1: In Vitro PKG Kinase Assay for IC50 Determination
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for PKG in a cell-free system.
Materials:
-
Recombinant active PKG
-
Specific peptide substrate for PKG (e.g., a fluorescently labeled peptide)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
This compound dilution (or vehicle control)
-
Recombinant PKG enzyme
-
Peptide substrate
-
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well. The ATP concentration should ideally be at or near the Km value for PKG to accurately determine the IC50 of an ATP-competitive inhibitor.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction (if necessary, depending on the assay format) and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Assay - VASP Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound in intact cells by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized downstream target of PKG.
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound
-
PKG activator (e.g., 8-bromo-cGMP or a nitric oxide donor like SNP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
This compound Pre-incubation: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a specific duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
PKG Activation: Stimulate the cells with a PKG activator for a predetermined time (e.g., 15-30 minutes) to induce VASP phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-VASP (Ser239) and total VASP.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal to determine the extent of inhibition at each this compound concentration.
-
Cytotoxicity Assessment: In a parallel experiment, treat cells with the same range of this compound concentrations and for the same duration, and assess cell viability using a standard cytotoxicity assay. This is crucial to ensure that the observed inhibition of VASP phosphorylation is not due to cell death.
Considerations for Optimal Concentration Selection
-
Cell Permeability: While this compound is cell-permeable, its uptake and intracellular concentration can vary between cell types.
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases such as PKA and PKC.[1] It is important to use the lowest effective concentration to minimize off-target effects. Consider including control experiments to rule out the involvement of these other kinases.
-
Experimental Context: The optimal concentration will depend on the specific cell line, experimental duration, and the particular downstream readout being measured.
-
In Vivo Studies: For in vivo experiments, factors such as bioavailability, metabolism, and tissue distribution will influence the effective dose. Pilot studies are essential to determine the optimal dosing regimen.
Conclusion
Determining the optimal working concentration of this compound is a critical step for any researcher investigating the cGMP/PKG signaling pathway. By following a systematic approach that includes in vitro IC50 determination and cell-based validation of a downstream target like VASP phosphorylation, researchers can confidently select a concentration that is both effective and specific. Always consider the potential for variable cellular efficacy and off-target effects, and validate the inhibitor's performance in your specific experimental model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store KT5823 for experiments
Application Notes and Protocols for KT5823
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, cell-permeable, and selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] It is a valuable tool for studying the physiological and pathological roles of the cGMP/PKG signaling pathway. Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the dissolution, storage, and handling of this compound for in vitro experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | up to 25 mg/mL | [4] |
| 20 mg/mL | [3][5] | |
| 50 mM | [2] | |
| 10 mM | [6] | |
| 1 mg/mL | [7] | |
| Dimethylformamide (DMF) | up to 20 mg/mL | [4] |
| soluble | [7] | |
| Ethanol | soluble | [1] |
| Ethyl Acetate | 1 mg/mL | [3][5][8] |
| Water | 1 mg/mL | [7] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid | -20°C | up to 12 months | Desiccate | [1][5] |
| ≥ 2 years | [4] | |||
| ≥ 4 years | [3] | |||
| Stock Solution in DMSO or DMF | -20°C | up to 3 months | [4] | |
| -20°C | up to 1 month | [2][9] | ||
| -80°C | up to 6 months | [5][6][9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. The molecular weight of this compound is 495.53 g/mol .[2][7] To prepare 1 mL of a 10 mM stock solution, you will need 4.96 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.96 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5][9]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6][9] Protect from light.[5][8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution to a final working concentration for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution. For example, to achieve a final concentration of 1 µM in a 10 mL culture volume, you can first dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock solution in 10 mL of medium, add 1 µL of the stock solution to the 10 mL of medium.
-
Mixing: Gently mix the medium containing this compound by swirling or gentle pipetting to ensure a homogenous solution.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted solutions in cell culture medium.
Important Considerations:
-
Solvent Effects: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.1-0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: this compound has limited solubility in aqueous solutions. Avoid high final concentrations in your culture medium that may lead to precipitation. Visually inspect the medium after adding the inhibitor.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the cGMP/PKG signaling pathway.
References
- 1. This compound, inhibitor of PKG (CAS 126643-37-6) | Abcam [abcam.com]
- 2. KT 5823 | PKG Inhibitor | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. astorscientific.us [astorscientific.us]
- 5. glpbio.com [glpbio.com]
- 6. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound [sigmaaldrich.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing KT5823 for Apoptosis Studies in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using KT5823, a potent and cell-permeable inhibitor of cGMP-dependent protein kinase (PKG), for investigating apoptosis in cancer cells. The information presented here is intended to assist in the design, execution, and interpretation of experiments aimed at elucidating the role of the cGMP/PKG signaling pathway in cancer cell death.
Introduction
This compound is a widely used pharmacological tool to probe the involvement of PKG in various cellular processes, including apoptosis. The cGMP/PKG signaling cascade has emerged as a significant regulator of cell fate, with its role in apoptosis being highly context-dependent across different cancer types. In some cancers, activation of this pathway is pro-apoptotic, while in others, it promotes survival. This compound, by selectively inhibiting PKG, allows researchers to dissect the specific contribution of this kinase to the apoptotic response.
It is important to note that while this compound is a potent inhibitor of PKG in vitro (Ki = 0.23 µM), its efficacy and specificity in intact cells have been a subject of discussion[1][2]. Therefore, careful experimental design and interpretation of results are crucial.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of PKG. By blocking the kinase activity of PKG, it prevents the phosphorylation of downstream target proteins that are involved in the regulation of apoptosis. The functional consequence of PKG inhibition by this compound on apoptosis is cell-type specific. For instance, in head and neck squamous cell carcinoma (HNSCC) and some breast and colon cancer cell lines, activation of the cGMP/PKG pathway induces apoptosis, and this effect can be reversed by this compound[3][4]. Conversely, in other cell types, basal PKG activity may be necessary to prevent spontaneous apoptosis[5].
Data Presentation
Table 1: Reported Concentrations of this compound in Cancer Cell Apoptosis Studies
| Cancer Type | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Head and Neck Squamous Cell Carcinoma | UM47 | 10 µM | 1 hour pre-incubation, followed by 72 hours co-treatment | Reversed Tadalafil-induced apoptosis | [3] |
| Neuroblastoma | SK-N-MC | 180 nM | Co-treatment with 8-Br-cGMP and H2O2 | Reversed the protective effect of 8-Br-cGMP against H2O2-induced apoptosis | [5] |
Table 2: Inhibitory Constants of this compound
| Kinase | Ki Value | Reference |
| cGMP-dependent protein kinase (PKG) | 0.23 µM | [1] |
| Protein Kinase A (PKA) | >10 µM | [2] |
| Protein Kinase C (PKC) | 4 µM | [2] |
Signaling Pathways and Experimental Workflows
cGMP/PKG Signaling Pathway in Apoptosis
The following diagram illustrates the canonical cGMP/PKG signaling pathway and the point of intervention for this compound. Activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) leads to the production of cGMP, which in turn activates PKG. Activated PKG then phosphorylates various downstream targets, influencing the expression and activity of apoptosis-related proteins such as the Bcl-2 family and caspases.
Experimental Workflow for Studying this compound-Mediated Apoptosis
This workflow outlines the key steps for investigating the effect of this compound on apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration in a 6-well plate.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the supernatant and adherent cells to include apoptotic bodies.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptotic proteins, such as Bcl-2 and cleaved Caspase-3, following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as desired.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, 1:1000; anti-cleaved Caspase-3, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Conclusion
The study of this compound's effect on apoptosis in cancer cells provides valuable insights into the role of the cGMP/PKG signaling pathway in tumorigenesis and as a potential therapeutic target. The protocols and data presented here serve as a foundation for researchers to explore this area further. Due to the context-dependent nature of this compound's effects, it is recommended that researchers optimize the experimental conditions for their specific cancer cell model.
References
- 1. This compound | PKG抑制剂 | MCE [medchemexpress.cn]
- 2. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for KT5823 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT5823 is a potent, cell-permeable, and selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Derived from the staurosporine family of alkaloids, it is a crucial pharmacological tool for investigating the physiological and pathological roles of the cyclic guanosine monophosphate (cGMP) signaling pathway in the nervous system.[3] Its ability to selectively block PKG activity allows researchers to dissect the downstream effects of cGMP signaling, which is implicated in a wide array of neuronal processes including synaptic plasticity, neuroprotection, apoptosis, and ion channel modulation.[4][5][6] These notes provide an overview of this compound's applications in neuroscience, along with detailed protocols for its use in key experimental paradigms.
Mechanism of Action: The cGMP/PKG Signaling Pathway
The canonical nitric oxide (NO)/cGMP/PKG signaling pathway plays a vital role in neuronal signal transduction. The pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the conversion of GTP to cGMP.[7] cGMP then acts as a second messenger, primarily by activating PKG. Activated PKG phosphorylates a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and triggering diverse cellular responses. This compound exerts its effect by competitively inhibiting the ATP-binding site of PKG, thus preventing the phosphorylation of its downstream targets.[1][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP/Protein Kinase G-Dependent Inhibition of N-Type Ca2+ Channels Induced by Nitric Oxide in Human Neuroblastoma IMR32 Cells | Journal of Neuroscience [jneurosci.org]
- 7. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of KT5823 in Cardioprotection Studies
Introduction
KT5823 is a potent and specific inhibitor of cGMP-dependent protein kinase (PKG).[1] It is widely used in cardiovascular research to investigate the role of the PKG signaling pathway in various physiological and pathological processes, including cardioprotection. Cardioprotection refers to the mechanisms that protect the heart from damage, particularly from ischemia-reperfusion (I/R) injury and pathological hypertrophy. These notes provide an overview of this compound's applications in this field, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of PKG. The cardioprotective effects of many signaling pathways converge on the activation of PKG. For instance, agents that increase intracellular cyclic guanosine monophosphate (cGMP), such as nitric oxide (NO) donors or phosphodiesterase-5 (PDE-5) inhibitors like sildenafil, exert their protective effects through PKG.[2] By blocking PKG, this compound allows researchers to confirm the involvement of this kinase in a specific cardioprotective response. Studies have shown that the protective effects of sildenafil against cardiomyocyte necrosis and apoptosis are blocked by this compound.[2]
It is important to note that while this compound is a valuable tool, some studies suggest it may have off-target effects or may not be effective in all intact cell systems.[3][4] Therefore, results obtained using this compound should be interpreted carefully and ideally confirmed with complementary approaches, such as genetic knockdown of PKG.[2]
Key Signaling Pathways in Cardioprotection Involving PKG
The cGMP-PKG pathway is a central regulator of cardiac function and survival. Activation of this pathway has been shown to protect the heart by phosphorylating a number of downstream targets. This compound is instrumental in dissecting these pathways.
Application 1: Investigating Ischemia-Reperfusion (I/R) Injury
This compound is frequently used to determine if a cardioprotective agent mitigates I/R injury via the PKG pathway. A common experimental model is the Langendorff-perfused isolated heart, which allows for the precise control of ischemia and reperfusion timing and drug administration.
Quantitative Data from I/R Studies
| Model System | Protective Agent | This compound Concentration | Parameter Measured | Outcome with this compound |
| Langendorff Perfused Mouse Heart | Sildenafil | 1 mg/kg (i.p.) | Myocardial Infarct Size | Abolished the infarct-limiting protection of sildenafil.[2] |
| Isolated Adult Mouse Cardiomyocytes | Sildenafil (1 µM) | 2 µM | Cell Necrosis | Blocked the anti-necrotic effect of sildenafil.[2] |
| Isolated Adult Mouse Cardiomyocytes | Sildenafil (1 µM) | 2 µM | Apoptosis (TUNEL assay) | Blocked the anti-apoptotic effect of sildenafil.[2] |
| Langendorff Perfused Mouse Heart | Sildenafil | 1 mg/kg (i.p.) | GSK-3β Phosphorylation | Blocked the sildenafil-induced increase in phosphorylation.[2] |
| Langendorff Perfused Mouse Heart | Sildenafil | 1 mg/kg (i.p.) | ERK1/2 Phosphorylation | Inhibited the sildenafil-induced increase in phosphorylation.[2] |
Experimental Protocol: Langendorff-Perfused Heart Model of I/R Injury
This protocol describes a typical experiment to assess the role of PKG in cardioprotection against global I/R injury using this compound.
-
Heart Isolation and Perfusion:
-
Anesthetize an adult mouse or rat according to approved institutional protocols.
-
Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor functional parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
-
Drug Administration:
-
Control Group: Perfuse with KH buffer alone.
-
Protective Agent Group: Perfuse with the cardioprotective agent (e.g., 1 µM Sildenafil) for a defined period before ischemia.
-
This compound Group: Administer this compound (e.g., 1 mg/kg intraperitoneally 1 hour before heart isolation, or perfuse with 1-2 µM this compound) prior to and/or concurrently with the protective agent.[2]
-
-
Global Ischemia and Reperfusion:
-
Infarct Size Assessment:
-
At the end of reperfusion, freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. TTC stains viable tissue red, while the infarcted area remains pale.
-
Image the slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software.
-
References
- 1. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 2. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of cardiac ryanodine receptor function by the cyclic-GMP dependent protein kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vitro Studies with KT5823: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro experiments using KT5823, a selective inhibitor of cGMP-dependent protein kinase (PKG). This document includes detailed protocols for common cellular assays, recommendations for optimal experimental conditions, and data presentation guidelines to facilitate reproducible and reliable results.
Introduction to this compound
This compound is a potent, cell-permeable compound widely used in cell biology to investigate the roles of the cGMP/PKG signaling pathway.[1] It acts as a competitive inhibitor at the ATP-binding site of PKG.[1][2] Understanding its mechanism of action and optimal usage is critical for accurately interpreting experimental outcomes. While this compound is a valuable tool, it's important to note that its efficacy can vary in intact cells, and empirical determination of optimal concentrations and incubation times for specific cell types and experimental systems is recommended.[2][3]
Mechanism of Action
The primary molecular target of this compound is Protein Kinase G (PKG). By inhibiting PKG, this compound blocks the phosphorylation of downstream target proteins involved in a multitude of cellular processes, including smooth muscle relaxation, platelet aggregation, cell proliferation, and apoptosis. The selectivity of this compound for PKG over other kinases, such as PKA and PKC, is concentration-dependent.[4]
Figure 1: Simplified signaling pathway of PKG and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature. These values should be used as a starting point for experimental design.
Table 1: Inhibitory Constants and IC50 Values
| Parameter | Value | Target Kinase | Notes |
| Ki | 0.23 µM | PKG | Represents the inhibitor constant.[4] |
| Ki | 4 µM | PKC | Demonstrates lower affinity for PKC.[4] |
| Ki | >10 µM | PKA | Shows weak inhibition of PKA.[4] |
| IC50 | 60 nM | PKG | In SNP-stimulated dispersed smooth muscle cells.[4] |
| IC50 | 234 nM | PKG | In vitro determination.[1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Goal | Cell Type Example | Concentration Range | Incubation Time | Reference(s) |
| Inhibition of PKG activity | Smooth muscle cells, Platelets | 1 - 10 µM | 30 min - 2 hours | [4][5] |
| Induction of Apoptosis | HRE-H9 cells | 100 nM - 1 µM | 24 hours | [4] |
| Cell Cycle Arrest (G0/G1) | HSF55 cells | 15 µM | 18 hours | [4] |
| Inhibition of LTD | Dentate Gyrus Slices | 10 µM | 1 hour | [6] |
| Modulation of Gene Expression | Goat Mammary Epithelial Cells | 1 µM | 2 - 6 hours | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO up to 50 mM.[3] To prepare a 10 mM stock solution, dissolve 4.96 mg of this compound (MW: 495.53 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
General Cell Culture Treatment Protocol
Figure 2: General workflow for in vitro cell treatment with this compound.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells at the desired density in a culture plate and allow them to adhere and grow to the desired confluency.
-
Prepare the final working concentrations of this compound by diluting the stock solution in fresh culture medium. Note: The final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO2.
-
Proceed with the desired downstream assay (e.g., Western blotting, cell viability assay, apoptosis assay).
Western Blotting for PKG Substrate Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VASP, anti-total-VASP, anti-PKG)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
After the desired incubation period with this compound, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) after this compound treatment.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Troubleshooting and Considerations
-
Variability in Cellular Efficacy: As noted, the effectiveness of this compound can differ between cell types. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific system.[2]
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases such as PKA and PKC.[4] Include appropriate controls, such as activators or inhibitors of these other pathways, to confirm the specificity of the observed effects to PKG inhibition.
-
Solubility: Ensure that this compound is fully dissolved in DMSO before diluting it in culture medium to avoid precipitation.
-
Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent. A positive control, such as a known activator of the PKG pathway (e.g., 8-Bromo-cGMP), can be used to validate the experimental setup.
References
- 1. ijbs.com [ijbs.com]
- 2. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of KT5823 in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT5823 is a potent, cell-permeable, and selective inhibitor of cGMP-dependent protein kinase (PKG). It is widely utilized in pharmacological research to investigate the role of the cyclic guanosine monophosphate (cGMP) signaling pathway in various physiological processes, particularly in smooth muscle relaxation. This document provides detailed application notes and protocols for the use of this compound in smooth muscle relaxation assays, intended to guide researchers in designing and executing robust experiments.
The cGMP/PKG signaling cascade is a critical pathway mediating smooth muscle relaxation. Vasodilators such as nitric oxide (NO) and natriuretic peptides activate guanylate cyclase, leading to an increase in intracellular cGMP.[1][2][3][4][5] cGMP then activates PKG, which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation.[1][2][4] this compound serves as an invaluable tool to probe the involvement of PKG in these processes.
Mechanism of Action of this compound
This compound is a derivative of the microbial alkaloid K-252a. It acts as a competitive inhibitor of PKG by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates. While it is highly selective for PKG, it is essential to be aware of its potential for off-target effects at higher concentrations, including inhibition of other kinases such as protein kinase A (PKA) and protein kinase C (PKC). Therefore, careful dose-response studies are recommended to determine the optimal concentration for specific experimental conditions.
Data Presentation: Quantitative Analysis of this compound in Smooth Muscle Assays
The following tables summarize quantitative data for this compound and related compounds used in smooth muscle relaxation assays. This information is crucial for experimental design and data interpretation.
Table 1: Inhibitory Constants and Effective Concentrations of this compound
| Parameter | Value | Cell/Tissue Type | Comments | Reference |
| Ki (for PKG) | 0.23 µM | - | In vitro inhibition constant. | |
| IC50 (for SNP-stimulated PKG activity) | 60 nM | Dispersed smooth muscle cells | Demonstrates high potency in a cellular context. | |
| Effective Concentration | 1 µM | Freshly dispersed and cultured smooth muscle cells | Used to block PKG-dependent phosphorylation and muscle relaxation. | [6] |
| Effective Concentration | 1 µM | Human neuroblastoma IMR32 cells | Virtually abolished the effects of 8-Br-cGMP, a cGMP analog. | [7] |
| Effective Concentration | 2 µM | Ovine pulmonary artery | Used to investigate the role of PKG in vasodilator responses. | [8] |
| Effective Concentration | 10 µM | Rat aortic smooth muscle cells | Reversed the antiproliferative effect of cGMP-elevating agents. | [9] |
Table 2: Typical Experimental Conditions for Smooth Muscle Relaxation Assays
| Parameter | Typical Range/Value | Tissue Type | Notes |
| Tissue Preparation | Rings (2-4 mm) or strips | Aorta, coronary artery, trachea, corpus cavernosum, bladder | The choice of preparation depends on the research question and tissue availability. |
| Pre-contraction Agent | Phenylephrine (1 µM), KCl (60-80 mM), U46619 (10-100 nM) | Vascular smooth muscle | The agonist should produce a stable, submaximal contraction. |
| Relaxant Agent (PKG activator) | Sodium Nitroprusside (SNP) (1 nM - 10 µM), 8-Bromo-cGMP (10 µM - 1 mM) | Various smooth muscles | SNP is a nitric oxide donor that activates soluble guanylate cyclase. |
| This compound Incubation Time | 20 - 30 minutes | Various smooth muscles | Pre-incubation with this compound is necessary to ensure adequate cell penetration and kinase inhibition before adding the relaxing agent. |
| Temperature | 37 °C | Mammalian tissues | Maintaining physiological temperature is critical for enzyme activity and tissue viability. |
| Gas Mixture | 95% O2 / 5% CO2 | Most physiological buffers | Maintains oxygenation and a stable pH of the buffer. |
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings
This protocol describes a classic organ bath experiment to assess the effect of this compound on cGMP-mediated smooth muscle relaxation.
Materials:
-
Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Sodium Nitroprusside (SNP)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a rat according to approved institutional animal care and use committee protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-4 mm wide rings. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.
-
-
Mounting the Tissue:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the bath solution every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with 60 mM KCl.
-
Wash the tissues and allow them to return to baseline.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of SNP (e.g., 1 nM to 10 µM) to generate a concentration-response curve for relaxation.
-
Wash the tissues extensively until the tension returns to baseline.
-
Incubate the tissues with this compound (e.g., 1 µM) or its vehicle (DMSO) for 30 minutes.
-
Repeat the pre-contraction with phenylephrine.
-
Once a stable contraction is achieved, generate a second SNP concentration-response curve in the presence of this compound or vehicle.
-
-
Data Analysis:
-
Record the tension continuously throughout the experiment.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves of SNP in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates that PKG is involved in the SNP-induced relaxation.
-
Calculate EC50 values for SNP in both conditions to quantify the inhibitory effect of this compound.
-
Signaling Pathways and Experimental Workflows
cGMP/PKG Signaling Pathway in Smooth Muscle Relaxation
The following diagram illustrates the key steps in the cGMP-mediated smooth muscle relaxation pathway and the point of inhibition by this compound.
Caption: The cGMP/PKG signaling pathway in smooth muscle relaxation.
Experimental Workflow for Investigating PKG Inhibition
This diagram outlines the logical flow of an organ bath experiment designed to test the effect of this compound.
Caption: Experimental workflow for a smooth muscle relaxation assay.
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the role of the cGMP/PKG signaling pathway in smooth muscle physiology and pathophysiology. The protocols and data presented in these application notes provide a comprehensive guide for researchers. It is important to note that the optimal experimental conditions, including the concentration of this compound and other reagents, may vary depending on the specific smooth muscle tissue and experimental setup. Therefore, preliminary experiments to determine these parameters are highly recommended. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex interactions of NO/cGMP/PKG systems on Ca2+ signaling in afferent arteriolar vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
Application Notes and Protocols for KT5823 in the Study of Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KT5823, a selective inhibitor of cGMP-dependent protein kinase (PKG), in the investigation of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This document outlines the mechanism of action of this compound, summarizes key quantitative data, and provides detailed protocols for its application in LTP experiments.
Introduction to this compound and Long-Term Potentiation
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory. The induction and maintenance of LTP involve complex signaling cascades, with key roles played by various protein kinases.
This compound is a potent and selective, cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). It is often used as a pharmacological tool to investigate the role of the nitric oxide (NO)/cGMP/PKG signaling pathway in various physiological processes, including synaptic plasticity. While the cAMP-dependent protein kinase (PKA) pathway is well-established in late-phase LTP (L-LTP), the role of PKG is also an active area of research. This compound allows researchers to dissect the specific contribution of PKG to LTP.
Mechanism of Action
This compound selectively inhibits PKG by competing with ATP for its binding site on the enzyme. This inhibition prevents the phosphorylation of downstream target proteins by PKG, thereby blocking its physiological effects. The selectivity of this compound for PKG over other kinases, such as PKA and protein kinase C (PKC), makes it a valuable tool for studying cGMP-mediated signaling pathways. However, as with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls in experimental designs. Some studies have raised concerns about the efficacy of this compound in intact cells, suggesting that its effects should be interpreted with caution and ideally corroborated with other experimental approaches.[1]
Data Presentation: Quantitative Effects of this compound on LTP
The following table summarizes the quantitative data on the use and effects of this compound in LTP studies.
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| Ki for PKG | 0.234 µM | Purified enzyme | In vitro kinase assay | [2] |
| Ki for PKA | >10 µM | Purified enzyme | In vitro kinase assay | [2] |
| Ki for PKC | 4 µM | Purified enzyme | In vitro kinase assay | [3] |
| IC50 for PKG | 234 nM | Purified enzyme | In vitro kinase assay | [4][5] |
| Effective Concentration for L-LTP Inhibition | 2 µM | Rat hippocampal slices (CA1) | Three-train tetanization | [2] |
| Effect on L-LTP (at 2 µM) | Blockade of L-LTP (120 ± 3% of baseline at 3 hr) | Rat hippocampal slices (CA1) | Three-train tetanization | [2] |
| Effect on LTP in Dentate Gyrus (at 10 µM) | No significant inhibition of HFS-induced LTP | Rat hippocampal slices (dentate gyrus) | High-frequency stimulation (HFS) | [6][7] |
| Effect on LTD in Dentate Gyrus (at 10 µM) | Strong inhibition of LFS-induced LTD | Rat hippocampal slices (dentate gyrus) | Low-frequency stimulation (LFS) | [6][7] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of PKA and PKG in Late-Phase LTP
The following diagram illustrates the signaling pathways involving PKA and PKG in the context of late-phase LTP and the inhibitory action of this compound.
Experimental Workflow for Studying this compound Effects on LTP
This diagram outlines a typical experimental workflow for investigating the effect of this compound on LTP in hippocampal slices.
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[3][5][8][9]
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Guillotine
-
Dissection tools (scissors, forceps, spatula)
-
Vibratome or tissue chopper
-
Petri dish
-
Filter paper
-
Ice-cold cutting solution (e.g., sucrose-based or NMDG-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Recovery chamber
Procedure:
-
Anesthetize the animal deeply and confirm the absence of reflexes.
-
Decapitate the animal using a guillotine and rapidly dissect the brain.
-
Immediately immerse the brain in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus. A common method involves making a sagittal cut to separate the hemispheres and then carefully dissecting out each hippocampus.
-
Mount the hippocampus onto the vibratome stage.
-
Slice the hippocampus into 300-400 µm thick transverse sections in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before starting the recordings.
Protocol 2: Electrophysiological Recording of LTP in the CA1 Region
This protocol details the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the Schaffer collateral-CA1 pathway of hippocampal slices.[4][6]
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
Carbogen gas
-
Micromanipulators
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (e.g., glass micropipette filled with aCSF)
-
Amplifier
-
Data acquisition system
-
This compound stock solution (in DMSO)
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum to activate the Schaffer collateral fibers.
-
Place the recording electrode in the stratum radiatum of the CA1 region, approximately 300-500 µm away from the stimulating electrode, to record fEPSPs.[6]
-
Baseline Recording: Deliver single test pulses (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes. The stimulus intensity should be adjusted to elicit a fEPSP that is 30-50% of the maximal response.
-
Drug Application: To study the effect of this compound, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 2 µM). Allow the drug to perfuse for at least 20-30 minutes before LTP induction to ensure equilibration in the tissue. A vehicle control (aCSF with the same concentration of DMSO) should be run in parallel.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz stimulation for 1 second. For late-phase LTP, multiple trains (e.g., three trains separated by 10 minutes) are often used.[2]
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes (or longer for L-LTP studies) after HFS to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average baseline value. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.
Concluding Remarks
This compound is a valuable pharmacological tool for elucidating the role of the PKG signaling pathway in long-term potentiation. When used with appropriate controls and at selective concentrations, it can provide significant insights into the molecular mechanisms of synaptic plasticity. Researchers should be mindful of the reported limitations of this compound in intact cells and consider employing complementary techniques, such as genetic manipulations, to validate their findings. The protocols provided here offer a robust framework for the application of this compound in LTP studies, contributing to a deeper understanding of the complex processes underlying learning and memory.
References
- 1. PKG and PKA Signaling in LTP at GABAergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 3. funjournal.org [funjournal.org]
- 4. Long Term Potentiation (LTP) Recording [bio-protocol.org]
- 5. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 6. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 7. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Researcher's Guide to Utilizing KT5823 in Phosphorylation Assays
Application Note and Protocols
For researchers, scientists, and professionals in drug development, understanding the intricacies of protein kinase inhibition is paramount. KT5823, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), serves as a valuable tool in dissecting cellular signaling pathways. This document provides a comprehensive guide to the effective use of this compound in various phosphorylation assays, complete with detailed protocols, quantitative data, and visual aids to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a cell-permeable compound that acts as a competitive inhibitor of ATP binding to the catalytic subunit of PKG.[1] Its selectivity for PKG over other kinases, such as PKA and PKC, makes it a useful tool for investigating the specific roles of the cGMP/PKG signaling cascade.[1] However, it is crucial to note that while this compound demonstrates clear inhibitory effects in in vitro kinase assays, its efficacy in intact cells has been a subject of debate and may vary depending on the cell type and experimental conditions.[2] Therefore, careful validation and consideration of this caveat are essential when interpreting results from cell-based assays.
Quantitative Data for this compound
The following tables summarize key quantitative parameters for this compound, providing a quick reference for experimental planning.
Table 1: Inhibitory Potency of this compound
| Kinase | Ki (in vitro) | IC50 (in vitro) |
| PKG | 234 nM[1] | 60 nM (in dispersed smooth muscle cells) |
| PKA | >10 µM[1] | - |
| PKC | 4 µM[1] | - |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Cell Type/System | This compound Concentration | Incubation Time | Reference |
| Dentate Gyrus Slices | 10 µM | 1 hour | [3] |
| Cardiomyocytes | 1 µM | Not specified | [4] |
| Human Platelets | 0.2-200 µM | 30 minutes | [5] |
| HSF55 Cells | 15 µM | 18 hours | [5] |
| HRE-H9 Cells | 100 nM - 1 µM | 24 hours | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a phosphorylation assay using this compound.
Experimental Protocols
The following are detailed protocols for key phosphorylation assays utilizing this compound.
Protocol 1: In Vitro Kinase Assay
This protocol is designed to assess the direct inhibitory effect of this compound on purified PKG activity.
Materials:
-
Purified active PKG enzyme
-
Specific peptide or protein substrate for PKG
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or unlabeled ATP (for non-radioactive assays)
-
ATP solution
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, purified PKG enzyme, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) to the reaction mix. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radioactive assay).
-
Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to stop the enzymatic activity. For non-radioactive assays, use a suitable stop solution.
-
Washing (for radioactive assay): Wash the phosphocellulose papers several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection and Quantification: Measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for detection (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blotting for Phosphorylation in Cultured Cells
This protocol allows for the analysis of the phosphorylation state of a specific PKG substrate within a cellular context.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
PKG activator (e.g., 8-Br-cGMP)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for the phosphorylated form of the target protein
-
Primary antibody for the total form of the target protein (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with the desired concentration of this compound or DMSO for the optimized incubation time. In some wells, co-treat with a PKG activator to stimulate the pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: Immunoprecipitation Kinase Assay
This protocol is used to assess the activity of endogenous PKG immunoprecipitated from cell lysates.
Materials:
-
Cultured cells
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-PKG antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Kinase assay buffer
-
Substrate for PKG
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE materials and autoradiography film or other detection system
Procedure:
-
Cell Lysis: Lyse the treated or untreated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-PKG antibody for 2-4 hours at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding proteins.
-
Kinase Assay: Resuspend the beads in kinase assay buffer containing the PKG substrate and ATP (with [γ-³²P]ATP). If testing the inhibitor's effect on the immunoprecipitated kinase, add this compound to the reaction.
-
Incubation and Termination: Incubate the reaction at 30°C for an optimized time. Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE. If using a radioactive label, dry the gel and expose it to autoradiography film. For non-radioactive methods, perform a western blot to detect the phosphorylated substrate.
Troubleshooting Common Issues
The following diagram outlines a logical approach to troubleshooting common problems encountered when using this compound.
Caption: A logical guide for troubleshooting issues with this compound in phosphorylation assays.
By following these detailed application notes and protocols, researchers can confidently employ this compound as a tool to investigate the role of PKG in their specific systems of interest. Remember to always include appropriate controls and to critically evaluate the results, particularly in cell-based experiments where the efficacy of this compound may be limited.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KT5823 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing the protein kinase G (PKG) inhibitor KT5823, its poor solubility in aqueous solutions can present a significant experimental hurdle. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is readily soluble in DMSO at concentrations of 10 mM or 20 mg/mL.[3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous experimental buffer. Why does this happen?
A2: This is a common issue with hydrophobic compounds like this compound. When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The aqueous environment cannot maintain the solubility of the hydrophobic this compound at higher concentrations.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with many researchers recommending a concentration of less than 0.1% for sensitive cell lines or long-term experiments.[1][2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, brief sonication can be a useful technique to aid in the dissolution of this compound in DMSO, especially if you observe any particulate matter after initial vortexing.[4]
Q5: Are there any alternative solvents to DMSO for this compound?
A5: While DMSO is the most common and recommended solvent, some sources indicate that this compound is also soluble in dimethylformamide (DMF) and ethyl acetate. However, the compatibility of these solvents with your specific experimental setup should be carefully considered.
Troubleshooting Guide
Problem: this compound precipitates out of solution upon dilution in aqueous buffer.
Solution 1: Stepwise Dilution
Instead of a single, large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in DMSO concentration can help to keep the this compound in solution.
Solution 2: Slow Addition with Agitation
Add the DMSO stock solution of this compound dropwise to the aqueous buffer while gently vortexing or stirring the buffer. This method helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[5]
Solution 3: Pre-warming the Aqueous Buffer
Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious and ensure that the temperature does not degrade the compound or other components in your buffer.
Solution 4: Use of a Carrier Protein
For cell culture experiments, the presence of serum in the medium can aid in solubilizing hydrophobic compounds. If your experimental protocol allows, adding the this compound to a medium containing fetal bovine serum (FBS) may help to prevent precipitation.
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | ≥ 20 mg/mL | DMSO | |
| 10 mM | DMSO | [3] | |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (general) | Aqueous Medium | [1][2] |
| < 0.1% (recommended for sensitive assays) | Aqueous Medium | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 495.5 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM solution.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium for your experiment.
-
While gently vortexing the cell culture medium, slowly add the required volume of the 100 µM this compound intermediate dilution to achieve the final desired concentration of 10 µM. For example, add 1 mL of the 100 µM solution to 9 mL of medium.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
-
Ensure the final DMSO concentration is below 0.1% (in this example, it would be 0.1%).
Visualizations
Caption: The cGMP-PKG signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
References
Technical Support Center: Overcoming the Limited In Vivo Efficacy of KT5823
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of KT5823, a selective inhibitor of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1] It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of PKG, preventing the transfer of phosphate from ATP to its substrates. In vitro, it exhibits high selectivity for PKG over other kinases like PKA and PKC.[1]
Q2: I'm observing poor or no effect of this compound in my in vivo experiments. Why might this be happening?
The most significant challenge with using this compound in vivo is its limited efficacy in intact cells and tissues.[2] This is primarily attributed to its poor cell permeability .[2] While this compound is effective at inhibiting purified PKG in a test tube, it struggles to cross cell membranes to reach its intracellular target in a living organism.
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO.[1] For in vivo use, a common starting point is to dissolve this compound in DMSO to create a stock solution. This stock solution should then be further diluted in a vehicle suitable for animal administration, such as saline or a formulation containing PEG300 and Tween 80 to improve solubility and stability in aqueous solutions. It is crucial to ensure the final concentration of DMSO is within a range that is non-toxic to the animal model.
Q4: Are there any alternative PKG inhibitors with better in vivo efficacy?
Yes, several other PKG inhibitors have been developed, but they each come with their own set of considerations:
-
DT-2: A peptide-based inhibitor that has shown some efficacy in intact tissues.[3] However, it has also been reported to have off-target effects and may not be specific for PKG in living cells.
-
H89: This is a broader kinase inhibitor that inhibits PKA and other kinases in addition to PKG.[2] While it can be used to probe cGMP/cAMP signaling, its lack of specificity requires careful interpretation of results and the use of appropriate controls.
Due to the limitations of currently available small molecule inhibitors, some researchers suggest that for reliable studies of PKG signaling, genetic approaches like RNA knockdown or gene deletion may be more appropriate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable phenotype after in vivo administration of this compound. | Poor cell permeability: this compound may not be reaching its intracellular target in sufficient concentrations. | 1. Increase the dose: Carefully titrate the dose of this compound upwards, while closely monitoring for any signs of toxicity. 2. Optimize the formulation: Consider using formulation strategies to enhance bioavailability, such as lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) or conjugation with cell-penetrating peptides. While specific protocols for this compound are not readily available, general protocols for these techniques can be adapted. 3. Alternative route of administration: If using a systemic route like intraperitoneal injection, consider local administration if the target tissue is accessible, to increase the local concentration. |
| Inconsistent results between experiments. | Variability in drug preparation and administration: Inconsistent solubilization of this compound or inaccurate dosing can lead to variable results. | 1. Standardize your protocol: Ensure your this compound stock solution is fully dissolved and use a consistent, validated procedure for preparing your dosing solution. 2. Verify administration technique: Ensure consistent and accurate administration of the compound, for example, by using proper intraperitoneal injection techniques. |
| Concerned about off-target effects. | This compound can inhibit other kinases at higher concentrations. | 1. Perform dose-response experiments: Determine the lowest effective dose to minimize the risk of off-target effects. 2. Use negative controls: Include a vehicle-only control group in your experiments. 3. Use a complementary approach: Confirm your findings using an alternative method, such as a different PKG inhibitor with a distinct mechanism of action or a genetic approach (siRNA, knockout models). |
| Unsure if this compound is inhibiting PKG in the target tissue. | Lack of a direct measure of PKG activity in vivo. | Assess downstream signaling: Measure the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP), in your target tissue lysates via Western blot. A decrease in VASP phosphorylation at Ser239 would indicate PKG inhibition. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | Ki (nM) | IC50 (nM) |
| PKG | 234 | 60 (in dispersed smooth muscle cells) |
| PKA | >10,000 | - |
| PKC | 4,000 | - |
Data compiled from multiple sources.[1][4]
Note: There is a significant lack of published in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, likely due to its poor in vivo efficacy. Researchers should be prepared to perform their own PK/PD studies if in vivo use is essential for their research.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
This protocol provides a general guideline for the IP administration of this compound in mice. The exact dose and vehicle should be optimized for your specific experimental needs.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
1 ml sterile syringes
-
26-28 gauge sterile needles
-
70% ethanol for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/ml). Ensure it is completely dissolved. b. On the day of injection, dilute the stock solution in sterile saline to the desired final concentration. The final volume of DMSO should be kept to a minimum (typically <5% of the total injection volume) to avoid toxicity. Vortex the solution thoroughly to ensure it is well-mixed.
-
Animal Preparation: a. Weigh the mouse to determine the correct injection volume. b. Restrain the mouse securely by grasping the loose skin over the shoulders and behind the ears. c. Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards.
-
Injection: a. Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. b. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. c. Aspirate slightly to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and re-inject at a different site with a new sterile needle. d. Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg. e. Gently withdraw the needle.
-
Post-injection Monitoring: a. Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Western Blot for VASP Phosphorylation in Tissue Lysates
This protocol describes how to assess PKG activity in tissues by measuring the phosphorylation of its substrate, VASP, at Ser239.
Materials:
-
Tissue samples from control and this compound-treated animals
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Rabbit anti-total VASP
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP
-
Anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysate Preparation: a. Homogenize the collected tissue samples in ice-cold RIPA buffer. b. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total VASP and a loading control like β-actin.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Calculate the ratio of phospho-VASP to total VASP and normalize to the loading control.
Visualizations
Caption: Simplified signaling pathway of PKG and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. merckmillipore.com [merckmillipore.com]
Technical Support Center: Investigating Potential Off-Target Effects of KT5823
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of KT5823, a commonly used inhibitor of cGMP-dependent protein kinase (PKG). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate robust and reliable experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable compound that is widely used as a selective inhibitor of cGMP-dependent protein kinase (PKG).[1] It belongs to the staurosporine family of kinase inhibitors. Its primary intended target is PKG, a key effector of the nitric oxide/cGMP signaling pathway, which plays crucial roles in various physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function.
Q2: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of PKG, it is not entirely specific and has been shown to inhibit other kinases, particularly at higher concentrations. The most well-characterized off-target effects are on Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Additionally, as a staurosporine analog, this compound may have a broader range of off-target kinase interactions that have not been fully elucidated. It has also been reported to affect other components of the cGMP signaling pathway, such as phosphodiesterases (PDEs) and soluble guanylate cyclase (sGC).
Q3: Is this compound effective in intact cells?
This is a critical consideration. While this compound effectively inhibits purified PKG in in vitro biochemical assays, a key study by Burkhardt et al. (2000) demonstrated that it may fail to inhibit PKG-mediated phosphorylation in intact human platelets and rat mesangial cells.[2] This suggests that the compound's efficacy can be cell-type dependent and may not always translate from in vitro to cellular contexts. Therefore, it is crucial to validate its inhibitory effect in your specific experimental system.
Q4: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound depends on the specific experimental setup, including the cell type and the desired outcome. It is highly recommended to perform a dose-response curve to determine the effective concentration for inhibiting your PKG-dependent phenotype of interest while minimizing off-target effects. Based on its Ki values, concentrations effective for PKG inhibition may be significantly lower than those that affect PKA and PKC (see Table 1). However, given the concerns about its efficacy in intact cells, phenotypic observations should be interpreted with caution and ideally validated with other methods.
Q5: How can I control for off-target effects of this compound in my experiments?
Several strategies can be employed:
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Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired effect in your system.
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Use a structurally unrelated PKG inhibitor: To confirm that the observed effect is due to PKG inhibition, use another PKG inhibitor with a different chemical scaffold (e.g., Rp-8-pCPT-cGMPS).
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Employ non-pharmacological approaches: Use genetic tools like siRNA or shRNA to knockdown PKG expression and see if this phenocopies the effect of this compound.
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Perform rescue experiments: If possible, express a this compound-resistant mutant of PKG to see if it reverses the effects of the inhibitor.
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Directly measure PKG activity: Assess the phosphorylation of known PKG substrates (e.g., VASP at Ser239) in your experimental system to confirm that this compound is indeed inhibiting PKG.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues and unexpected results when using this compound.
| Problem | Possible Cause | Suggested Solution |
| No effect observed with this compound treatment. | 1. Ineffective in your cell type: As reported by Burkhardt et al. (2000), this compound may not inhibit PKG in all intact cell types.[2]2. Compound degradation: The compound may have degraded due to improper storage or handling.3. Insufficient concentration: The concentration used may be too low to inhibit PKG in your system. | 1. Validate PKG inhibition: Perform a VASP phosphorylation assay (see Protocol 1) to determine if this compound is inhibiting PKG in your cells.2. Use a fresh stock of this compound: Ensure the compound is stored correctly (desiccated at -20°C).3. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration. |
| Unexpected or contradictory results. | 1. Off-target effects: The observed phenotype may be due to the inhibition of other kinases (e.g., PKA, PKC) or other signaling molecules.2. Paradoxical effects on cGMP signaling: this compound can have complex effects on the cGMP pathway, potentially leading to unexpected outcomes. | 1. Control for off-target effects: Use a structurally unrelated PKG inhibitor and/or genetic knockdown of PKG.2. Investigate other pathway components: Consider if this compound might be affecting PDE or sGC activity in your system.3. Consult the literature: Review studies using this compound in similar experimental systems for potential known off-target effects. |
| High background or toxicity. | 1. High concentration of this compound: The concentration used may be cytotoxic.2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations.2. Maintain low solvent concentration: Ensure the final concentration of the solvent in your culture medium is typically below 0.5%. |
Quantitative Data Summary
The following table summarizes the known inhibitory constants (Ki) and IC50 values for this compound against its primary target and key off-targets.
Table 1: Inhibitory Activity of this compound
| Target | Ki (µM) | IC50 (nM) | Reference(s) |
| Protein Kinase G (PKG) | 0.23 | 60 | |
| Protein Kinase C (PKC) | 4 | - | [1] |
| Protein Kinase A (PKA) | > 10 | - | [1] |
Note: Ki and IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: VASP Phosphorylation Assay by Western Blot to Assess PKG Activity in Intact Cells
This protocol allows for the direct assessment of PKG inhibition by this compound in a cellular context by measuring the phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known PKG substrate.
Materials:
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Cell line of interest
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This compound
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PKG activator (e.g., 8-bromo-cGMP or a nitric oxide donor like SNP)
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Cell lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Mouse anti-total VASP
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Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
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Enhanced chemiluminescence (ECL) substrate
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Western blot imaging system
Procedure:
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Cell Culture and Treatment:
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Plate cells and grow to the desired confluency.
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Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes).
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Stimulate the cells with a PKG activator (e.g., 100 µM 8-bromo-cGMP) for a short period (e.g., 5-15 minutes) to induce VASP phosphorylation.
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-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a protein assay kit.
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-
Western Blotting:
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Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
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To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total VASP.
-
-
Data Analysis:
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Quantify the band intensities for phospho-VASP and total VASP.
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Calculate the ratio of phospho-VASP to total VASP for each condition. A decrease in this ratio in this compound-treated cells compared to the activator-only control indicates successful inhibition of PKG.
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Visualizations
Signaling Pathways
Caption: this compound primary target and potential off-target pathways.
Experimental Workflow
Caption: A troubleshooting workflow for experiments using this compound.
References
Why is KT5823 not inhibiting PKG in my cell line?
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the protein kinase G (PKG) inhibitor, KT5823, particularly its lack of efficacy in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound is a potent, cell-permeable, and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] It belongs to the staurosporine family of compounds and functions by competing with ATP for the binding site on the kinase.[2] In laboratory settings using purified enzymes (in vitro), it selectively inhibits PKG with high affinity.[3]
Q2: Is this compound always effective at inhibiting PKG in live cells?
No. This is a critical point for researchers to consider. While this compound is a potent inhibitor of purified PKG in vitro, there are numerous reports of it failing to inhibit PKG in intact cells (in vivo).[1][2][4][5] For example, studies have shown that this compound did not inhibit cGMP-mediated effects in human platelets and rat mesangial cells, despite these cells having high levels of PKG.[4]
Q3: Why might this compound not be inhibiting PKG in my specific cell line?
There are several potential reasons, which are covered in detail in the Troubleshooting Guide below. The primary reasons include:
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Poor efficacy in intact cells: As mentioned, this is a known issue with this compound.[4][5]
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Cell line-specific characteristics: This can include low PKG expression, poor membrane permeability of the compound in your specific cells, or the presence of drug efflux pumps that actively remove this compound from the cell.[6][7]
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Suboptimal experimental conditions: Issues with the compound's concentration, stability, or solubility can lead to a lack of effect.[6]
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Paradoxical effects: In some systems, this compound has been observed to paradoxically enhance the phosphorylation of PKG substrates.[4][8]
Q4: What are the known off-target effects of this compound?
This compound is selective for PKG but not entirely specific. At higher concentrations, it can inhibit other kinases, most notably Protein Kinase C (PKC) and Protein Kinase A (PKA).[8][9] It is crucial to use the lowest effective concentration to minimize these off-target effects.
Quantitative Data Summary
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound vary for different kinases. The table below summarizes these values from multiple sources.
| Kinase Target | Ki / IC50 | Reference(s) |
| Protein Kinase G (PKG) | Ki: ~234 nM / IC50: ~60 nM | [1][3] |
| Protein Kinase C (PKC) | Ki: ~4 µM | [1][8] |
| Protein Kinase A (PKA) | Ki: >10 µM | [1][8] |
Troubleshooting Guide
If this compound is not producing the expected inhibitory effect in your cell line, follow this step-by-step guide to diagnose the potential cause.
Step 1: Verify the Integrity of the Inhibitor
Q: Could my this compound stock be inactive?
A: Improper storage or handling can degrade the compound.
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Storage: this compound should be stored as a desiccated solid at -20°C.
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Solubility: It is typically dissolved in DMSO to create a high-concentration stock solution.[1] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[6]
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Stability: Stock solutions in DMSO are generally stable for up to 6 months when aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. If your stock is old or has been handled improperly, consider purchasing a new vial.
Step 2: Optimize Experimental Conditions
Q: Am I using the correct concentration of this compound?
A: The effective concentration can be highly cell-type dependent.
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Dose-Response: If you have not already, perform a dose-response experiment to determine the IC50 in your specific cell line. Concentrations used in published studies range widely, often between 1 µM and 10 µM.[10][11][12]
-
High Concentrations: Be cautious of using very high concentrations, as this increases the likelihood of off-target effects on kinases like PKA and PKC.[13][14]
Q: Could other components in my media be interfering with the inhibitor?
A: Components in the cell culture medium, such as serum, can sometimes interfere with the activity of small molecule inhibitors.[15] If possible, try performing the experiment in serum-free or low-serum conditions for the duration of the inhibitor treatment, if this does not compromise cell viability.
Step 3: Investigate Cell Line-Specific Factors
Q: Does my cell line express sufficient levels of PKG?
A: this compound cannot inhibit a target that is not there.
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Confirm Expression: Verify the expression of PKG (isoforms PKG-I and/or PKG-II) in your cell line at the mRNA and protein level using RT-qPCR and Western Blot, respectively.
Q: Could my cells be preventing this compound from reaching its target?
A: Even though this compound is considered cell-permeable, efficacy can vary between cell types.
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Efflux Pumps: Many cancer cell lines overexpress multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which can actively pump inhibitors out of the cell.[7] This is a common reason for the failure of kinase inhibitors. You can test for this by co-incubating with a known MDR inhibitor.
Q: Is it possible that this compound is ineffective in my cell type, even if PKG is present?
A: Yes. As noted in the FAQs, the failure of this compound to inhibit PKG in intact cells is a known phenomenon.[4][5] The precise mechanisms are not fully understood but may relate to intracellular sequestration, metabolism of the compound, or high intracellular ATP concentrations that outcompete the inhibitor.
Experimental Protocols
To properly troubleshoot the issue, you must be able to reliably measure PKG activity within your cells. The most common method is to measure the phosphorylation of a key PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.
Protocol 1: Western Blot for Phospho-VASP (Ser239) to Assess PKG Activity
This protocol allows you to determine if the cGMP-PKG signaling pathway is active in your cells and whether this compound can inhibit it.
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Cell Seeding: Plate your cells at a suitable density and allow them to adhere or reach the desired confluency.
-
Pre-treatment with Inhibitor:
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Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
Stimulation of PKG Activity:
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After pre-treatment, stimulate the cells with a cGMP-elevating agent. A common choice is the cell-permeable cGMP analog 8-pCPT-cGMP (e.g., at 50-100 µM) for 10-30 minutes. Alternatively, use a nitric oxide (NO) donor like Sodium Nitroprusside (SNP).
-
-
Control Groups:
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Untreated (basal)
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Vehicle + Stimulator (shows maximum PKG activation)
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This compound (highest concentration) alone (shows inhibitor effect on basal activity)
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This compound + Stimulator (shows inhibitory potential)
-
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Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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Western Blot:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Probe the membrane with primary antibodies against Phospho-VASP (Ser239) and Total VASP (or a loading control like GAPDH/β-actin).
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Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.
-
-
Analysis: Quantify the band intensities. A successful inhibition by this compound should show a significant reduction in the Phospho-VASP/Total VASP ratio in the "this compound + Stimulator" group compared to the "Vehicle + Stimulator" group.
Protocol 2: Considering Alternatives
If the results from the troubleshooting and validation experiments suggest that this compound is genuinely ineffective in your cell line, consider using an alternative PKG inhibitor with a different mechanism of action.
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Rp-Analogs: Compounds like Rp-8-pCPT-cGMPs are cGMP analogs that act as competitive antagonists at the cGMP binding site of PKG, rather than the ATP binding site.[2][16]
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Genetic Approaches: For definitive proof of PKG's role, consider using genetic knockdown (siRNA) or knockout (CRISPR) of the PKG gene (PRKG1 or PRKG2).[16]
Visualizations
Signaling Pathway
Caption: The cGMP-PKG signaling pathway. This compound inhibits active PKG.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound inactivity.
Phospho-VASP Western Blot Logic
References
- 1. caymanchem.com [caymanchem.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific PKG inhibitors: do they really exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 10. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KT5823 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KT5823, a selective inhibitor of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] Its primary mechanism of action is to competitively and reversibly inhibit PKG, thereby preventing the phosphorylation of downstream target proteins in the cGMP signaling pathway. It has been used in numerous studies to investigate the role of the cGMP/PKG pathway in various cellular processes. While it is a selective inhibitor for PKG, it can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at higher concentrations.[4]
Q2: What is the recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being investigated. Based on published literature, a good starting point for concentration is in the range of 1-10 µM. Incubation times can vary from as short as 15 minutes to as long as 24 hours.[4][5][6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: Is this compound always effective in intact cells?
While this compound is cell-permeable and widely used in intact cells, some studies have reported a lack of efficacy in certain cell types, such as human platelets and rat mesangial cells.[1][7] In these cases, this compound failed to inhibit cGK-mediated phosphorylation of VASP (vasodilator-stimulated phosphoprotein). Researchers should validate the inhibitory effect of this compound in their specific cell system, for example, by monitoring the phosphorylation of a known PKG substrate.
Troubleshooting Guide
Problem 1: No observable effect of this compound treatment.
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Possible Cause 1: Suboptimal concentration or incubation time.
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Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a time-course experiment (e.g., 15 min, 1h, 6h, 24h) to identify the optimal conditions for your cell type and experimental endpoint.
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Possible Cause 2: Poor cell permeability or inhibitor efflux.
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Solution: Although this compound is generally cell-permeable, its uptake can vary between cell types. Consider using a positive control for PKG inhibition to confirm that the pathway is active in your cells. If available, a cell line with a known sensitivity to this compound can be used as a positive control for the inhibitor's activity.
-
-
Possible Cause 3: Inactive this compound.
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Solution: Ensure proper storage of the this compound stock solution (typically at -20°C). Prepare fresh dilutions in your experimental buffer before each experiment.
-
-
Possible Cause 4: The biological process is not PKG-dependent.
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Solution: The lack of an effect might indicate that the cGMP/PKG pathway is not involved in the cellular response you are studying. Consider using other pharmacological tools or genetic approaches (e.g., siRNA-mediated knockdown of PKG) to confirm the role of PKG.
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Problem 2: Off-target effects or cellular toxicity observed.
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Possible Cause 1: High concentration of this compound.
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Solution: High concentrations of this compound can lead to off-target effects on other kinases like PKA and PKC.[4] Lower the concentration of this compound to the minimal effective dose determined in your dose-response experiments.
-
-
Possible Cause 2: Solvent toxicity.
Experimental Protocols & Data
General Protocol for this compound Treatment in Cell Culture
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Reagent Preparation:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
-
Treatment:
-
Remove the old medium and replace it with the medium containing the desired concentration of this compound or the vehicle control (DMSO).
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Incubate the cells for the predetermined amount of time at 37°C in a CO2 incubator.
-
-
Downstream Analysis:
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After incubation, wash the cells with PBS and proceed with your downstream analysis (e.g., Western blotting for p-VASP, cell viability assays, etc.).
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Summary of Experimental Conditions from Literature
| Cell Type/System | This compound Concentration | Incubation Time | Outcome | Reference |
| Rat Medial Basal Hypothalamus | 1 µM | 15 min (pre-incubation) | Blocked Mn+2-stimulated LHRH release | [5] |
| Human Platelets | 0.2-200 µM | 30 min | Enhanced 8-pCPT-cGMP-induced VASP phosphorylation | [4] |
| Goat Mammary Epithelial Cells | 1 µM | 2h and 6h | Inhibited CNP-induced S100A7 expression and secretion | [6] |
| HSF55 cells | 15 µM | 18 h | Arrested cells in G0 or G1 phase | [4] |
| HRE-H9 cells | 100 nM and 1 µM | 24 h | Caused dose-dependent increases in apoptotic DNA fragmentation | [4] |
| Isolated endothelium-intact rat thoracic aorta | 1 µM | 15 min | Increased Emax and EC50 of norepinephrine | [9] |
| Adult mouse ventricular myocytes | Not specified | Not specified | Blocked the anti-necrotic and anti-apoptotic effect of sildenafil | [10] |
| In vivo mouse model | 1 mg/kg (intraperitoneal) | 1 hour prior to heart isolation | Abrogated the cardioprotective effect of sildenafil | [10] |
Visualizations
Caption: The cGMP-PKG signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for treating cells with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize KT5823 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use KT5823 in cell culture experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). It is often used in in vitro studies to investigate the role of the PKG signaling pathway in various cellular processes. However, its efficacy and specificity in intact cells can be variable and should be carefully validated.[1]
Q2: What are the known off-target effects of this compound?
While this compound is selective for PKG, it can exhibit inhibitory activity against other kinases at higher concentrations, including Protein Kinase A (PKA) and Protein Kinase C (PKC). It is crucial to use the lowest effective concentration to minimize these off-target effects.
Q3: How should I prepare and store a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in anhydrous DMSO. Gentle vortexing or sonication can aid in complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q4: I am observing significant cell death after treating my cells with this compound. What could be the cause?
High cytotoxicity can be a result of several factors, including:
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High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Prolonged Exposure: The duration of treatment may be too long, leading to cumulative toxicity.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to your cells.
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Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, leading to unintended cytotoxic effects.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to kinase inhibitors.
Q5: My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation can occur if the final concentration of the compound or the solvent is too high in the aqueous culture medium. To avoid this, ensure that the final DMSO concentration is low (typically below 0.5%). Preparing intermediate dilutions of your this compound stock in serum-free medium before adding it to the final culture medium can also help. If precipitation persists, gently warming the medium to 37°C may aid in dissolution.
Troubleshooting Guide
Issue 1: High or Unexplained Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Concentration is too high | Perform a dose-response experiment to determine the optimal concentration for your cell line. Test a wide range of concentrations (e.g., 0.1 µM to 10 µM) for a fixed duration to identify the IC50 for toxicity. |
| Prolonged treatment duration | Optimize the treatment time. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) with a fixed concentration of this compound to find the ideal experimental window. |
| Solvent (DMSO) toxicity | Always include a vehicle control group treated with the same concentration of DMSO used for your highest this compound concentration. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). |
| Cell line sensitivity | If your cell line is highly sensitive, consider using a lower concentration range or a shorter treatment duration. It may also be beneficial to test the inhibitor in a less sensitive cell line as a comparison. |
| Off-target effects | Use the lowest effective concentration of this compound that elicits the desired biological response to minimize the risk of off-target effects. Consider using another PKG inhibitor with a different chemical structure to confirm your findings. |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound instability | Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell culture variability | Standardize your cell culture conditions. Use cells within a consistent passage number range, ensure similar confluency at the time of treatment, and use the same batch of media and supplements. |
| Assay variability | Include appropriate controls in your experiments. For viability assays, use a positive control (a known cytotoxic agent) and a negative control (vehicle). This helps to normalize your data and ensure the assay is performing correctly. |
| Ineffective inhibition in intact cells | Be aware that this compound's ability to inhibit PKG in intact cells has been questioned in some studies.[1] It is critical to include a positive control for PKG activation and a downstream marker of PKG activity to validate that the inhibitor is working as expected in your specific cell system. |
Data Presentation: this compound Cytotoxicity Profile
Quantitative data on the cytotoxic effects of this compound is not extensively reported in the literature and can be highly cell-line dependent. Therefore, it is essential to determine the cytotoxic profile of this compound in your specific cell line(s) of interest. The following table provides a template for summarizing your experimental findings.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., HeLa | MTT | 24 | User-determined | |
| e.g., Jurkat | Caspase-3/7 | 48 | User-determined | |
| Your Cell Line 1 | ||||
| Your Cell Line 2 |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent cells.
Materials:
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Adherent cell line of interest
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
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MTT reagent (5 mg/mL in PBS)
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DMSO
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Phosphate Buffered Saline (PBS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting range is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Assay
This protocol describes how to measure the activation of caspase-3 and -7, key effectors of apoptosis, in response to this compound treatment.
Materials:
-
Suspension or adherent cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, white-walled plates (for luminescence-based assays)
-
Caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control, as described in the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-3/7 reagent to each well according to the manufacturer's instructions (typically an equal volume to the cell culture medium).
-
Incubation (Assay): Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for the time specified by the assay manufacturer (usually 30 minutes to 1 hour), protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the dose-dependent activation of caspases.
Visualizations
Caption: cGMP/PKG Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment conditions.
References
The stability of KT5823 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KT5823, a selective inhibitor of cGMP-dependent protein kinase (PKG). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It functions by competitively binding to the ATP-binding site of PKG, thereby preventing the phosphorylation of its downstream targets.[3] While it is highly selective for PKG, it can inhibit other kinases like Protein Kinase C (PKC) and Protein Kinase A (PKA) at higher concentrations.[1][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethyl acetate.[1][4] For long-term storage, it is recommended to store the solid compound desiccated at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[5]
Q3: Is this compound effective in living cells?
A3: While this compound is a potent inhibitor of purified PKG in in vitro assays, its efficacy in intact cells can be variable and should be carefully validated.[1][4][6] Several studies have reported a lack of PKG inhibition by this compound in various cell types.[6] Therefore, it is crucial to include appropriate controls and verify its inhibitory effect in your specific cellular model.
Q4: What are the off-target effects of this compound?
A4: At concentrations higher than those required to inhibit PKG, this compound can inhibit other kinases. Its inhibitory constant (Ki) for PKC is approximately 4 µM and for PKA is greater than 10 µM, compared to a Ki of 0.23 µM for PKG.[4][5] Researchers should be mindful of these potential off-target effects when interpreting their results, especially when using high concentrations of the inhibitor.
Stability of this compound in Experimental Buffers
The stability of this compound in aqueous experimental buffers is a critical factor for obtaining reliable and reproducible results. While specific quantitative data on its half-life in various buffers is limited, the general recommendation from manufacturers is to dilute the DMSO stock solution into your aqueous experimental buffer immediately before use.
Best Practices for Handling this compound in Experimental Buffers:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your experimental buffer for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
-
Temperature Effects: Perform your experiments at a consistent and controlled temperature. The stability of this compound in aqueous solution is likely to be temperature-sensitive.
-
Avoid Repeated Freeze-Thaw Cycles: For DMSO stock solutions, aliquot into smaller volumes to avoid repeated freezing and thawing, which can lead to degradation.[5]
Summary of this compound Solubility and Storage:
| Parameter | Recommendation | Citation |
| Solvents | DMSO, Ethyl Acetate | [1][4] |
| Solid Storage | -20°C, desiccated | |
| Stock Solution Storage (DMSO) | -20°C (up to 1 month), -80°C (up to 6 months) | [5] |
| Aqueous Buffer Stability | Prepare fresh dilutions before use | General Recommendation |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
Issue 1: No observable effect of this compound in a cell-based assay.
-
Question: I am not seeing any inhibition of my PKG-dependent signaling pathway in my cultured cells after treatment with this compound. What could be the problem?
-
Answer: This is a frequently observed issue with this compound.[6] Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for lack of this compound effect in cells.
Detailed Steps:
-
Verify Inhibitor Integrity:
-
Prepare a fresh stock solution: Small molecule inhibitors can degrade over time. Prepare a fresh stock of this compound in high-quality, anhydrous DMSO.
-
Confirm Concentration: Ensure the accurate calculation of your stock solution concentration.
-
-
Optimize Experimental Conditions:
-
Dose-Response: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Time: The time required for this compound to exert its effect can differ. Optimize the incubation time with the inhibitor.
-
-
Assess Cell Permeability and Efflux:
-
Cellular Uptake: Although reported to be cell-permeable, the uptake of this compound might be inefficient in your cell line.
-
Efflux Pumps: Your cells may express multidrug resistance transporters that actively pump out this compound.
-
-
Confirm PKG Expression and Activity:
-
PKG Levels: Verify that your cells express sufficient levels of PKG protein.
-
Basal PKG Activity: Ensure that there is a detectable level of basal or stimulated PKG activity to inhibit.
-
-
Consider Alternative Inhibitors: If this compound remains ineffective, consider using a structurally different PKG inhibitor to confirm your findings.
-
Issue 2: Inconsistent results between experiments.
-
Question: I am observing high variability in the inhibitory effect of this compound between different experimental replicates. What could be the cause?
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Answer: Inconsistent results can often be traced back to the stability of the compound in your experimental buffer.
Caption: Workflow to address inconsistent this compound results.
Detailed Steps:
-
Standardize this compound Preparation: Always prepare fresh dilutions of this compound from a validated DMSO stock immediately before each experiment.
-
Control Buffer Conditions: Ensure that the pH and composition of your experimental buffer are consistent across all experiments.
-
Ensure Consistent Cell Culture: Maintain consistent cell passage numbers, confluency, and media composition, as these can influence cellular responses.
-
Review Experimental Timing: Precisely control the timing of inhibitor addition and the duration of the experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (MW: 495.53 g/mol ), add 201.8 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Inhibition of PKG in Cultured Cells
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 1 µM working solution, perform a 1:10,000 dilution. It is recommended to perform serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1-24 hours).
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
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Analyze the cell lysates for the phosphorylation status of downstream targets of PKG using methods such as Western blotting.
-
Signaling Pathway
The cGMP/PKG signaling pathway plays a crucial role in various physiological processes. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylyl\nCyclase (sGC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="Protein Kinase G (PKG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., VASP, CREB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges NO -> sGC [label="Activates"]; GTP -> cGMP [headlabel="sGC", style=dashed]; cGMP -> PKG [label="Activates"]; PKG -> Downstream [label="Phosphorylates"]; Downstream -> Response; this compound -> PKG [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Conflicting Results with KT5823 in Intact Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting or unexpected results when using the PKG inhibitor, KT5823, in intact cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound is a selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] In cell-free in vitro assays, it potently and selectively inhibits PKG activity.[1][2] It is also reported to be a cell-permeable compound, which has led to its widespread use in intact cell experiments to investigate the role of PKG in various signaling pathways.[1][3]
Q2: Why are my results with this compound in intact cells inconsistent with its expected inhibitory effect on PKG?
This is a well-documented issue with this compound. Multiple studies have shown that while this compound effectively inhibits purified PKG in vitro, it often fails to inhibit PKG-mediated signaling in intact cells.[1][3][4] For instance, in human platelets and rat mesangial cells, this compound did not block the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a known downstream target of PKG, in response to cGMP-elevating agents.[4] In some cases, it has even been observed to enhance cGMP-stimulated VASP phosphorylation.[4][5]
Q3: What are the potential off-target effects of this compound?
While considered selective for PKG, this compound can inhibit other kinases at higher concentrations. It is a weak inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[1][2][5] It's crucial to consider the concentrations used in your experiments and evaluate the possibility of off-target effects, especially if you are not observing the expected PKG inhibition.
Q4: Are there alternative inhibitors I can use to study PKG signaling?
Troubleshooting Guide
Problem: this compound does not inhibit my cGMP-dependent signaling pathway in intact cells.
| Possible Cause | Suggested Solution |
| Lack of Efficacy in Intact Cells | As documented in the literature, this compound's inhibition of PKG in intact cells is not guaranteed and is cell-type dependent.[1][4] It is possible that the compound is not effectively reaching its target or is being actively transported out of the cells. |
| Incorrect Readout for PKG Activity | Ensure that the downstream readout you are measuring is a specific and reliable indicator of PKG activity in your cell type. Phosphorylation of VASP at Serine 239 is a commonly used and well-validated marker for PKG activation.[4][7] |
| Suboptimal Experimental Conditions | Verify the final concentration of this compound and the incubation time. While higher concentrations might be attempted, be mindful of the increased risk of off-target effects on kinases like PKA and PKC.[1][2][5] |
| Compound Quality and Solubility | Ensure the this compound you are using is of high purity and has been stored correctly. Prepare fresh stock solutions in an appropriate solvent like DMSO, and ensure it is fully dissolved before diluting into your cell culture medium.[1][3] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases
| Kinase | Ki or IC50 | Reference |
| Protein Kinase G (PKG) | Ki: 0.23 µM (234 nM) | [1][2] |
| Protein Kinase C (PKC) | Ki: 4 µM | [1][2] |
| Protein Kinase A (PKA) | Ki: > 10 µM | [1][2] |
Table 2: Comparative Effects of Kinase Inhibitors on VASP Phosphorylation in Intact Human Platelets
| Treatment | Effect on cGMP-stimulated VASP Phosphorylation | Reference |
| This compound | No inhibition; enhancement observed | [4] |
| H89 | Inhibition | [4] |
Key Experimental Protocols
Protocol 1: Assessing PKG Activity in Intact Cells via VASP Phosphorylation
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Cell Preparation: Prepare a suspension of washed human platelets or culture rat mesangial cells to an appropriate density.
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Inhibitor Pre-incubation: Pre-incubate the cells with this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes). Include other inhibitors like H89 as comparative controls.
-
PKG Activation: Stimulate the cGMP/PKG pathway using a nitric oxide (NO) donor (e.g., sodium nitroprusside), a natriuretic peptide, or a cell-permeable cGMP analog like 8-pCPT-cGMP.[4]
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Cell Lysis: Terminate the stimulation and lyse the cells in a buffer containing phosphatase and protease inhibitors.
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Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated VASP (Ser239) and total VASP.
-
Data Analysis: Quantify the band intensities and express the results as a ratio of phosphorylated VASP to total VASP.
Visualizations
Caption: The cGMP-PKG signaling pathway and the intended target of this compound.
Caption: A troubleshooting workflow for unexpected results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
KT5823 Technical Support Center: Ensuring Specificity in Your Research
Welcome to the technical support center for KT5823. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address frequently asked questions regarding the use of this compound, a commonly used inhibitor of cGMP-dependent protein kinase (PKG). A critical aspect of using any chemical inhibitor is to control for its nonspecific or "off-target" effects. This resource will guide you through best practices to ensure the effects you observe are genuinely due to the inhibition of PKG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable compound that is widely used as a selective inhibitor of cGMP-dependent protein kinase (PKG).[1] It functions by competing with ATP for the kinase's catalytic site. In vitro, it is a potent inhibitor of PKG with an IC50 of 234 nM.[1]
Q2: What are the known nonspecific effects of this compound?
While this compound is selective for PKG, it can exhibit off-target effects, particularly at higher concentrations. It is a weak inhibitor of Protein Kinase C (PKC) with a Ki of 4 µM and an even weaker inhibitor of Protein Kinase A (PKA) with a Ki >10 µM.[1] More importantly, some studies have shown that this compound may not effectively inhibit PKG in intact cells, despite its in vitro potency.[2][3][4] This raises concerns that observed cellular effects may be independent of PKG inhibition.
Q3: My experiment with this compound yielded a positive result. How can I be sure it's due to PKG inhibition?
It is crucial to perform control experiments to validate that the observed effect of this compound is due to its action on PKG. The scientific community strongly advises against relying solely on this compound to implicate PKG in a cellular response.[2] Recommended controls include using a structurally different PKG inhibitor, employing a molecular biology approach to reduce PKG levels, and performing a rescue experiment.
Q4: What are some alternative PKG inhibitors I can use as a control?
To confirm that the observed effect is due to PKG inhibition, it is recommended to use another PKG inhibitor with a different chemical structure. Some commonly used alternatives include:
-
Rp-8-pCPT-cGMPS: A cGMP analog that acts as a competitive antagonist at the cGMP binding site of PKG.[5][6]
-
DT-2: A peptide-based inhibitor that is highly selective for PKG.[5][6]
-
H89: While sometimes used, H89 is a less specific inhibitor as it also potently inhibits PKA.[2]
Q5: How can I use molecular biology to control for nonspecific effects?
A highly specific method to confirm the role of PKG is to use RNA interference (siRNA or shRNA) to knock down the expression of the PKG protein.[5] If the effect of this compound is lost in cells with reduced PKG levels, it provides strong evidence that the drug's effect is PKG-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect observed with this compound treatment. | 1. this compound is not cell-permeable in your specific cell type.[2] 2. The concentration of this compound is too low. 3. PKG is not involved in the signaling pathway you are studying. | 1. Confirm this compound's ability to inhibit PKG in your cells by measuring the phosphorylation of a known PKG substrate, such as VASP at Ser239.[2][5] 2. Perform a dose-response curve to determine the optimal concentration. 3. Consider alternative signaling pathways. |
| An effect is observed, but you are unsure if it is specific to PKG inhibition. | 1. The effect is due to off-target inhibition of other kinases like PKA or PKC.[1] 2. The effect is a nonspecific cellular response to the chemical compound. | 1. Use a lower concentration of this compound, ideally below its Ki for other kinases. 2. Perform control experiments with alternative PKG inhibitors (e.g., Rp-8-pCPT-cGMPS, DT-2).[5] 3. Use siRNA or shRNA to knock down PKG and see if the effect is abolished.[5] |
| This compound treatment leads to unexpected or contradictory results. | The effect of this compound may be cell-type dependent.[2] | Carefully review the literature for studies using this compound in similar experimental systems. Perform the recommended control experiments to validate your findings. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki or IC50) of this compound against its primary target and known off-targets. This data is crucial for designing experiments with appropriate concentrations to minimize off-target effects.
| Kinase | Inhibitory Constant | Reference |
| PKG (in vitro) | IC50 = 234 nM | [1] |
| PKC | Ki = 4 µM | [1] |
| PKA | Ki > 10 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot for VASP Phosphorylation
This protocol is used to assess the in-cell activity of this compound by measuring the phosphorylation of a key PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.
-
Cell Treatment: Plate and grow your cells to the desired confluency. Pre-treat the cells with this compound at the desired concentration for 1-2 hours.
-
PKG Activation: Stimulate the cells with a known PKG activator, such as 8-Bromo-cGMP (100 µM) or a nitric oxide donor (e.g., Sodium Nitroprusside, 10 µM) for 10-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-VASP (Ser239).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein like GAPDH. Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP. A successful inhibition by this compound will result in a decrease in this ratio.
Protocol 2: siRNA-mediated Knockdown of PKG
This protocol provides a method to specifically deplete PKG protein levels to validate the on-target effects of this compound.
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siRNA Design and Synthesis: Obtain pre-designed and validated siRNA targeting the gene for PKG (PRKG1). A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection:
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Plate cells and allow them to reach 30-50% confluency.
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Dilute the siRNA in serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free media.
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Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.
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Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.
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Replace the media with complete growth media.
-
-
Experimental Treatment: After 48-72 hours of transfection, treat the cells with this compound and the appropriate stimulus as you would in a standard experiment.
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Validation of Knockdown: Harvest a subset of the cells to confirm the knockdown of PKG by Western blot or qPCR.
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Analysis: Analyze the experimental outcome in the PKG-knockdown cells compared to the cells treated with scrambled siRNA. If the effect of this compound is diminished or absent in the knockdown cells, it strongly suggests that the effect is mediated by PKG.
Visualizing Experimental Logic and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, a recommended experimental workflow, and the logical steps for troubleshooting.
Caption: The cGMP-PKG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: A logical troubleshooting guide for this compound's nonspecific effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific PKG inhibitors: do they really exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of KT5823
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of KT5823, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective, cell-permeable, and reversible inhibitor of protein kinase G (PKG).[1][2][3] It functions by competing with ATP, thereby preventing the phosphorylation of downstream targets of PKG.[4]
2. What are the recommended storage and handling conditions for this compound?
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Solid Form: Store at -20°C under desiccating conditions.[1][3] The product can be stored for up to 12 months under these conditions.[3] For shipping, it is stable at ambient temperatures.[3][5]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1][6] Aliquot and store at -20°C or -80°C.[7] Stock solutions are stable for up to 6 months at -20°C.[7] It is recommended to prepare and use solutions on the same day if possible.[5] Avoid repeated freeze-thaw cycles.[7]
3. How do I reconstitute this compound?
This compound is soluble in DMSO, with some sources indicating solubility up to 20 mg/mL or 50 mM.[1] It is also soluble in ethanol and ethyl acetate.[1][3] For most cellular experiments, a stock solution in DMSO is prepared and then further diluted in an aqueous buffer just prior to use.
4. What is the selectivity profile of this compound?
This compound is a highly selective inhibitor of PKG. However, at higher concentrations, it can also inhibit other kinases. It is important to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect in my cell-based assay. | 1. Poor cell permeability in the specific cell line: Although generally cell-permeable, efficacy can vary between cell types.[1][8] 2. Inadequate concentration: The effective concentration can be cell-type dependent. 3. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.[7] | 1. Increase the concentration of this compound incrementally. 2. Confirm the activity of your this compound stock in a well-established PKG-dependent assay. 3. Prepare a fresh stock solution from solid this compound. |
| Observed effects may be due to off-target inhibition. | High concentration of this compound: At micromolar concentrations, this compound can inhibit PKA and PKC.[1][2][3][7] | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Use a more specific inhibitor for the suspected off-target kinase as a control. 3. Use a structurally different PKG inhibitor to confirm that the observed phenotype is due to PKG inhibition. |
| Inconsistent results between experiments. | 1. Variability in stock solution concentration: Inaccurate pipetting or solvent evaporation can alter the concentration. 2. Cell passage number and confluency: These factors can influence cellular signaling pathways. | 1. Prepare a large batch of stock solution, aliquot, and store properly. 2. Standardize cell culture conditions, including passage number and confluency at the time of treatment. |
Quantitative Data
Inhibitor Selectivity of this compound
| Kinase | Ki Value | IC50 Value |
| PKG | 0.23 µM[2][5][7] | 60 nM (in dispersed smooth muscle cells)[2] |
| PKC | 4 µM[1][2][7] | - |
| PKA | >10 µM[1][2][7] | - |
Experimental Protocols
General Protocol for Inhibiting PKG in Cultured Cells
-
Prepare a Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing.
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Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[5][7]
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Cell Culture: Plate cells at the desired density and allow them to adhere and grow according to your standard protocol.
-
Treatment: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Replace the existing cell culture medium with the medium containing this compound or the vehicle control. Incubate the cells for the desired period.
-
Analysis: Following incubation, proceed with your downstream analysis, such as Western blotting for phosphorylated target proteins, immunofluorescence, or functional assays.
Visualizations
Caption: Mechanism of action of this compound in the cGMP-PKG signaling pathway.
Caption: A general experimental workflow for using this compound in cell culture.
Disposal Guidelines
As there are no specific disposal guidelines for this compound, general chemical waste disposal procedures should be followed.
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, including unused stock solutions and cell culture media, in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[9][10]
-
Disposal Route: All hazardous chemical waste must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.[9][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. This compound, inhibitor of PKG (CAS 126643-37-6) | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. KT 5823 | PKG Inhibitor | Hello Bio [hellobio.com]
- 6. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nswai.org [nswai.org]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. ucl.ac.uk [ucl.ac.uk]
Validation & Comparative
A Comparative Guide to PKG and PKA Inhibitors: KT5823 vs. H89
For researchers in pharmacology, cell biology, and drug development, the specific inhibition of protein kinases is a cornerstone of experimental design. Protein Kinase G (PKG) and Protein Kinase A (PKA) are two closely related serine/threonine kinases that play pivotal roles in a multitude of cellular processes. Distinguishing their individual contributions is crucial for elucidating signaling pathways and identifying potential therapeutic targets. This guide provides a detailed comparison of two commonly used inhibitors, KT5823 for PKG and H89 for PKA, supported by experimental data and protocols to aid in experimental design and data interpretation.
Mechanism of Action and Selectivity
Both this compound and H89 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of their respective target kinases, preventing the phosphorylation of substrate proteins. However, their selectivity profiles differ significantly.
This compound is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] It exhibits a significantly higher affinity for PKG compared to PKA and other kinases, making it a valuable tool for studying PKG-mediated signaling events.
H89 , on the other hand, is a potent inhibitor of cAMP-dependent protein kinase (PKA).[4] While it is widely used to probe PKA function, it is known to have off-target effects, notably inhibiting PKG at higher concentrations, as well as other kinases.[5] This lower selectivity necessitates careful dose-response experiments and the use of appropriate controls to ensure that the observed effects are indeed attributable to PKA inhibition.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and H89 against their primary targets and key off-targets. This data is compiled from various in vitro kinase assays.
| Inhibitor | Primary Target | Ki (nM) | IC50 (nM) | Key Off-Targets | Ki (nM) | IC50 (nM) |
| This compound | PKG | 234[2] | 234[1] | PKA | >10,000[2][3] | |
| PKC | 4,000[2][3] | |||||
| H89 | PKA | 48-135 | 48 | PKG | 480-1350 | |
| ROCKII | 80-270 | |||||
| MSK1 | 120 | |||||
| S6K1 | 80 |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific kinase isoform used. The data presented here are representative values from the literature.
Signaling Pathways
To understand the context in which these inhibitors are used, it is essential to visualize the signaling pathways they modulate.
Caption: The cGMP/PKG signaling pathway.
Caption: The cAMP/PKA signaling pathway.
Experimental Protocols
Precise and reproducible experimental protocols are critical for obtaining reliable data. Below are outlines for key assays used to assess the activity and inhibition of PKG and PKA.
In Vitro Kinase Assay (General Protocol)
This protocol provides a framework for measuring the activity of purified PKG or PKA in the presence of inhibitors.
Materials:
-
Purified recombinant PKG or PKA
-
Specific peptide substrate for PKG or PKA
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and/or H89 stock solutions (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Add varying concentrations of the inhibitor (this compound or H89) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assays for Inhibitor Efficacy
1. VASP Phosphorylation Assay (for PKG and PKA activity)
Vasodilator-stimulated phosphoprotein (VASP) is a substrate for both PKG and PKA. Its phosphorylation status can be used as a readout for the activity of these kinases in intact cells.
Principle: Stimulation of cells with agents that increase cGMP (e.g., nitric oxide donors) or cAMP (e.g., forskolin) leads to the phosphorylation of VASP. This phosphorylation can be detected by Western blotting or flow cytometry using a phospho-specific antibody. Pre-treatment of cells with this compound or H89 will inhibit this phosphorylation in a dose-dependent manner.
Brief Protocol (Western Blot):
-
Culture cells to the desired confluency.
-
Pre-incubate cells with various concentrations of this compound, H89, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a cGMP- or cAMP-elevating agent for a short period (e.g., 10-30 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239 for PKG or Ser157 for PKA).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the phospho-VASP signal to total VASP or a loading control (e.g., β-actin).
2. CREB Phosphorylation Assay (for PKA activity)
cAMP response element-binding protein (CREB) is a well-characterized substrate of PKA. Its phosphorylation at Serine 133 is a hallmark of PKA activation.
Principle: Activation of the cAMP/PKA pathway leads to the phosphorylation of CREB at Ser133. This can be measured by Western blotting using a phospho-specific CREB antibody. H89 will inhibit this phosphorylation.
Brief Protocol (Western Blot): The protocol is similar to the VASP phosphorylation assay, with the following key differences:
-
Stimulation: Use a cAMP-elevating agent like forskolin.
-
Primary Antibody: Use an antibody specific for phosphorylated CREB at Serine 133 (anti-phospho-CREB Ser133).
-
Normalization: Normalize the phospho-CREB signal to total CREB.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion and Recommendations
Both this compound and H89 are indispensable tools for studying PKG and PKA signaling.
-
For studying PKG: this compound is the preferred inhibitor due to its high selectivity over PKA and other kinases.[2][3] However, it is always advisable to confirm findings using complementary approaches, such as genetic knockdown or knockout of PKG.
-
For studying PKA: H89 is a potent inhibitor but its off-target effects, particularly on PKG, must be carefully considered.[5] It is crucial to use the lowest effective concentration of H89 and to include appropriate controls. For instance, demonstrating that this compound does not produce the same effect can help to rule out the involvement of PKG. Whenever possible, results obtained with H89 should be validated using more specific PKA inhibitors or genetic approaches.
By understanding the distinct properties of these inhibitors and employing rigorous experimental design, researchers can confidently dissect the complex roles of PKG and PKA in cellular physiology and disease.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 4. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KT5823's Inhibitory Effect on PKG Activity: A Comparative Guide
For researchers investigating the cGMP/PKG signaling pathway, selective inhibitors are indispensable tools. KT5823 is a widely cited inhibitor of cGMP-dependent protein kinase (PKG). This guide provides an objective comparison of this compound with other commercially available PKG inhibitors, supported by experimental data and detailed protocols to assist in the validation of its inhibitory effects.
Comparative Analysis of PKG Inhibitors
This compound is a cell-permeable and potent inhibitor of PKG.[1] However, its selectivity and efficacy, particularly in intact cells, warrant careful consideration.[1][2][3] Below is a quantitative comparison of this compound with other known PKG inhibitors.
| Inhibitor | Target | Mechanism of Action | Ki (PKG) | IC50 (PKG) | Selectivity (Ki) |
| This compound | PKG | ATP-competitive | 0.23 µM (234 nM)[4][5] | 60 nM (in cells), 234 nM (in vitro)[1] | Weakly inhibits PKC (Ki = 4 µM) and PKA (Ki > 10 µM)[1][4][5] |
| Rp-8-pCPT-cGMPS | PKG | cGMP antagonist | Not specified | Not specified | A cGMP analog that competes with cGMP for binding to PKG[6] |
| DT-2 | PKG-Iα | Substrate binding site | Not specified | 8 nM (for purified PKG Iα)[3] | ~1300-fold more selective for PKG over PKA[2] |
| DT-3 | PKG, PKA | Substrate binding site | Not specified | Not specified | ~20,000-fold more selective for PKG over PKA[2] |
Signaling Pathway and Experimental Workflow
To effectively validate the inhibitory action of this compound, understanding its place in the broader signaling cascade and the experimental steps to measure its effect is crucial.
Caption: The cGMP/PKG signaling pathway, highlighting the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, inhibitor of PKG (CAS 126643-37-6) | Abcam [abcam.com]
- 6. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of Protein Kinase G Inhibitors: KT5823 vs. Rp-8-pCPT-cGMPS
In the landscape of signal transduction research, the precise dissection of cellular pathways is paramount. For scientists investigating the multifaceted roles of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG), the selection of appropriate inhibitory tools is a critical determinant of experimental success. This guide provides a detailed comparative analysis of two commonly employed PKG inhibitors, KT5823 and Rp-8-pCPT-cGMPS, to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Mechanism of Action and Target Specificity
This compound is a cell-permeable compound that acts as a potent and selective inhibitor of PKG.[1][2][3] It functions by competing with ATP for the kinase's catalytic site. While it exhibits high selectivity for PKG over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) in in-vitro assays, its efficacy within intact cells has been a subject of debate.[4][5] Several studies have reported that this compound fails to inhibit PKG-mediated events in cellular contexts, suggesting potential issues with cell permeability or intracellular stability.[4][5]
Rp-8-pCPT-cGMPS , a cGMP analog, functions as a competitive antagonist at the cGMP-binding sites of PKG. Its structure, featuring a phosphorothioate modification in the Rp configuration, confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations. This compound is known for its cell permeability and has been effectively used to probe the functional roles of PKG in various physiological processes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and Rp-8-pCPT-cGMPS based on available in vitro data. It is important to note that in-cell efficacy can vary depending on the cell type and experimental conditions.
| Parameter | This compound | Rp-8-pCPT-cGMPS | Reference |
| Mechanism of Action | ATP-competitive inhibitor | Competitive antagonist of cGMP binding | N/A |
| Target | Protein Kinase G (PKG) | Protein Kinase G (PKG) | N/A |
| In Vitro IC50 (PKG) | 234 nM | Not typically reported as IC50 | [1][2] |
| In Vitro Ki (PKG) | 0.23 µM | ~0.5 µM | N/A |
| Selectivity | Weak inhibitor of PKC (Ki = 4 µM) and PKA (Ki > 10 µM) | Selective for PKG over PKA | [1] |
| Cell Permeability | Generally considered cell-permeable, but in-cell efficacy is debated | Good | N/A |
The cGMP/PKG Signaling Pathway
The diagram below illustrates the canonical cGMP/PKG signaling pathway. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate PKG, which in turn phosphorylates a variety of downstream targets, mediating physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation. Both this compound and Rp-8-pCPT-cGMPS act to block the activity of PKG within this pathway.
Supporting Experimental Data and Protocols
The efficacy of these inhibitors is often evaluated in functional assays such as platelet aggregation and vasodilation studies. Below are representative protocols for these experiments.
In Vitro PKG Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKG.
Experimental Workflow:
Methodology:
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer typically containing Tris-HCl, MgCl2, and other necessary co-factors.
-
Reagent Preparation: Prepare solutions of purified recombinant PKG, a specific peptide substrate for PKG, ATP (often radiolabeled, e.g., [γ-32P]ATP), and serial dilutions of the inhibitors (this compound or Rp-8-pCPT-cGMPS).
-
Inhibitor Pre-incubation: In a microplate, add the assay buffer, purified PKG, and varying concentrations of the inhibitor or vehicle control. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP solution to each well.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specified duration (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection of Phosphorylation: Transfer a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated ATP.
-
Quantification and Analysis: Quantify the amount of incorporated radiolabel using a scintillation counter. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Platelet Aggregation Assay
This assay assesses the ability of the inhibitors to block cGMP-mediated inhibition of platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy donors and centrifuge at a low speed to separate the PRP.
-
Inhibitor Incubation: Pre-incubate the PRP with either this compound, Rp-8-pCPT-cGMPS, or a vehicle control for a specified time at 37°C.[6][7]
-
Baseline Measurement: Place the PRP sample in an aggregometer and establish a baseline light transmission.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the change in light transmission over time.[6][8][9]
-
Data Analysis: To test the effect of PKG inhibitors, pre-treat platelets with a cGMP-elevating agent (e.g., a nitric oxide donor) before adding the agonist. Compare the extent of aggregation in the presence and absence of the inhibitors to determine their effect on cGMP-mediated platelet inhibition.
Aortic Ring Vasodilation Assay
This ex vivo assay evaluates the effect of the inhibitors on the relaxation of vascular smooth muscle.[10][11][12][13][14]
Methodology:
-
Aortic Ring Preparation: Euthanize a laboratory animal (e.g., a rat) and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.[11]
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2.[11]
-
Equilibration and Contraction: Allow the rings to equilibrate under a resting tension. Induce a stable contraction using a vasoconstrictor agent like phenylephrine.
-
Induction of Relaxation: Once a stable contraction is achieved, cumulatively add a vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) to induce relaxation.
-
Inhibitor Treatment: In a parallel set of experiments, pre-incubate the aortic rings with this compound, Rp-8-pCPT-cGMPS, or vehicle control before the addition of the vasoconstrictor and subsequent vasodilator.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Compare the dose-response curves for the vasodilator in the presence and absence of the inhibitors to assess their inhibitory effect.
Concluding Remarks
The choice between this compound and Rp-8-pCPT-cGMPS as a PKG inhibitor should be guided by the specific experimental context. While this compound demonstrates high potency and selectivity in in-vitro kinase assays, its questionable efficacy in intact cells warrants careful consideration and validation. Rp-8-pCPT-cGMPS, with its competitive antagonism of cGMP binding and reliable cell permeability, often represents a more dependable choice for cellular and tissue-based studies. Researchers are encouraged to carefully review the literature and, where possible, validate the efficacy of their chosen inhibitor in their specific experimental system to ensure the generation of robust and reliable data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming KT5823 Specificity in an Assay
Understanding the PKG Signaling Pathway
To validate an inhibitor, one must first understand its place in the relevant signaling cascade. PKG is a key effector of nitric oxide (NO) and natriuretic peptide signaling. Upstream signals activate soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC), which produce the second messenger cyclic guanosine monophosphate (cGMP). cGMP then binds to and activates PKG, which phosphorylates various downstream substrate proteins, such as the Vasodilator-Stimulated Phosphoprotein (VASP), modulating cellular functions. KT5823 is designed to block this final phosphorylation step by inhibiting the kinase's activity.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific PKG inhibitors: do they really exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Findings with KT5823: A Comparative Guide to PKG Inhibition
For Researchers, Scientists, and Drug Development Professionals
The use of small molecule inhibitors is a cornerstone of signal transduction research. KT5823, a widely cited inhibitor of cGMP-dependent protein kinase (PKG), has been instrumental in elucidating the role of the cGMP/PKG signaling pathway in a myriad of physiological processes. However, accumulating evidence suggests that experimental findings obtained solely with this compound should be interpreted with caution. This guide provides a critical comparison of this compound with alternative PKG inhibitors, supported by experimental data, to aid researchers in the robust validation of their findings.
The Challenge of Specificity: this compound in the Spotlight
This compound is a potent inhibitor of PKG in vitro, with a reported IC50 of 234 nM[1]. Despite its widespread use, a significant body of literature questions its efficacy and specificity in intact cells. Studies have shown that in certain cell types, such as human platelets and rat mesangial cells, this compound fails to inhibit PKG-mediated events, even at high concentrations[2][3]. This discrepancy between in vitro potency and in vivo activity underscores the importance of validating findings with multiple, structurally distinct inhibitors.
Alternative PKG Inhibitors: A Comparative Overview
Several alternative inhibitors are available to corroborate the role of PKG in cellular signaling. These include the non-selective but widely used H89, and the more specific cGMP analogs like Rp-8-pCPT-cGMPs and the peptide-based inhibitor DT-2. Each of these alternatives has its own set of advantages and limitations that researchers must consider.
Data Presentation: Quantitative Comparison of PKG Inhibitors
| Inhibitor | Target(s) | In Vitro Potency (PKG) | Cellular Efficacy | Key Considerations |
| This compound | PKG, PKA, PKC | IC50 = 234 nM[1] | Questionable; ineffective in some cell types[2][3] | Poor cell permeability and potential off-target effects. |
| H89 | PKA, PKG | Inhibits both PKA and PKG | Effective in intact cells[2][3] | Not specific for PKG; inhibits other kinases. |
| Rp-8-pCPT-cGMPs | PKG | Potent cGMP antagonist | Effective in intact cells[4] | More specific than H89; may have some non-specific effects. |
| DT-2 | PKG | Potent and selective | Effective in intact cells[4] | Peptide-based; may have different cell permeability properties. |
Experimental Protocols for Validating PKG Inhibition
To ensure the rigor of experimental findings, it is crucial to employ well-controlled experiments. Below are detailed methodologies for key assays used to validate the role of PKG.
VASP Phosphorylation Assay
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Monitoring its phosphorylation status is a reliable method to assess PKG activity in intact cells.
Objective: To determine the ability of this compound and alternative inhibitors to block cGMP-induced VASP phosphorylation.
Methodology:
-
Cell Culture: Culture human platelets or rat mesangial cells in appropriate media.
-
Inhibitor Pre-incubation: Pre-incubate cells with this compound (e.g., 1-10 µM), H89 (e.g., 10-50 µM), or Rp-8-pCPT-cGMPs (e.g., 50-100 µM) for 30 minutes.
-
Stimulation: Stimulate the cells with a cGMP analog, such as 8-pCPT-cGMP (e.g., 50 µM), for 10-15 minutes to activate PKG.
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated VASP (Ser239) and total VASP.
-
Data Analysis: Quantify band intensities and express phosphorylated VASP as a ratio of total VASP. Compare the inhibition profiles of the different compounds.
Cardiomyocyte Protection Assay
PKG signaling is implicated in cardioprotection. This assay assesses the ability of PKG inhibitors to block the protective effects of agents that elevate cGMP.
Objective: To evaluate the efficacy of this compound and its alternatives in reversing the anti-apoptotic effects of a cardioprotective agent like sildenafil.
Methodology:
-
Cardiomyocyte Isolation: Isolate primary adult ventricular cardiomyocytes from an appropriate animal model.
-
Inhibitor and Drug Treatment: Pre-treat cardiomyocytes with this compound (e.g., 1 µM), Rp-8-pCPT-cGMPs (e.g., 50 µM), or DT-2 (e.g., 100 nM) for 30 minutes, followed by treatment with a cardioprotective agent like sildenafil (e.g., 1 µM) for 1 hour.
-
Simulated Ischemia/Reperfusion: Subject the cells to simulated ischemia (e.g., by incubation in a glucose-free, hypoxic buffer) for a defined period, followed by reperfusion with normal media.
-
Assessment of Cell Viability: Determine the percentage of necrotic and apoptotic cells using methods like Trypan Blue exclusion and TUNEL staining, respectively.
-
Data Analysis: Compare the levels of cell death in the different treatment groups. Effective PKG inhibition should reverse the protective effects of sildenafil.
Long-Term Depression (LTD) Induction in the Dentate Gyrus
PKG is involved in synaptic plasticity. This electrophysiological assay examines the role of PKG in the induction of LTD in hippocampal slices.
Objective: To test whether this compound can block the induction of LTD in the dentate gyrus.
Methodology:
-
Hippocampal Slice Preparation: Prepare acute hippocampal slices from rats or mice.
-
Electrophysiological Recording: Perform field potential recordings from the dentate gyrus.
-
LTD Induction: Induce LTD by applying low-frequency stimulation (LFS) to the perforant path.
-
Inhibitor Application: Apply this compound either through bath perfusion (e.g., 1-5 µM) or via intracellular application through the recording pipette.
-
Data Analysis: Measure the field excitatory postsynaptic potential (fEPSP) slope before and after LFS. A successful block of LTD will prevent the LFS-induced depression of the fEPSP.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and signaling pathways, the following diagrams are provided.
Caption: cGMP/PKG signaling pathway with inhibitor targets.
Caption: VASP phosphorylation assay workflow.
Conclusion: The Imperative of Rigorous Validation
While this compound can be a useful tool for studying PKG signaling, its limitations, particularly its questionable efficacy in intact cells, necessitate a cautious and critical approach. To ensure the validity of experimental findings, it is imperative to:
-
Confirm PKG Inhibition: Always validate that this compound is effectively inhibiting PKG in the specific cellular context of your experiment, for instance, by using a VASP phosphorylation assay.
-
Use Multiple Inhibitors: Corroborate findings obtained with this compound by using structurally and mechanistically different PKG inhibitors such as H89, Rp-8-pCPT-cGMPs, or DT-2.
-
Consider Genetic Approaches: When possible, complement pharmacological studies with genetic approaches, such as siRNA-mediated knockdown or knockout models of PKG, to provide the most definitive evidence for the role of PKG.
By adhering to these principles of rigorous experimental design and validation, researchers can build a more robust and reliable understanding of the complex roles of PKG in health and disease.
References
- 1. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of KT5823 Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced efficacy of molecular probes is paramount. This guide provides a comprehensive comparison of KT5823, a selective inhibitor of cGMP-dependent protein kinase (PKG), across various cell types. While a potent tool in biochemical assays, its effectiveness in intact cells presents a more complex picture, necessitating careful consideration of the cellular context.
This compound is a cell-permeable compound widely used to investigate the role of the PKG signaling pathway in a multitude of cellular processes. It acts as a competitive inhibitor at the ATP-binding site of PKG. However, experimental evidence reveals a significant disparity in its efficacy between cell-free systems and live-cell applications, a critical factor for researchers to consider when designing experiments and interpreting results.
Efficacy Data at a Glance: A Tabular Comparison
To facilitate a clear comparison of this compound's performance, the following table summarizes key quantitative data from various studies. It is important to note the variability in reported effective concentrations and the ongoing debate regarding its efficacy in certain intact cell systems.
| Cell Type | Assay Type | Endpoint Measured | Effective Concentration/IC50 | Reference(s) |
| Purified PKG | In vitro kinase assay | Inhibition of PKG activity | IC50 = 234 nM | [1][2] |
| Dispersed Smooth Muscle Cells | SNP-stimulated PKG activity | Inhibition of PKG activity | IC50 = 60 nM | [3] |
| Adult Rat Ventricular Myocytes | Simulated Ischemia-Reoxygenation | Blockade of sildenafil-induced anti-necrotic and anti-apoptotic effects | 1 µM | [4] |
| Mouse Heart (in vivo) | Ischemia-Reperfusion Injury | Abolished sildenafil-induced reduction in infarct size | Not specified | [4] |
| Rat Hippocampal Neurons | Electrophysiology | Inhibition of Long-Term Depression (LTD) | 10 µM | [4] |
| Human Platelets | Western Blot | VASP Phosphorylation (Ser239) | Ineffective | [5] |
| Rat Mesangial Cells | Western Blot | VASP Phosphorylation (Ser239) | Ineffective | [5] |
In-Depth Analysis of this compound Efficacy
Cardiac Myocytes: A Protective Role for PKG Blocked by this compound
In the context of cardiovascular research, this compound has been instrumental in elucidating the cardioprotective signaling pathways. Studies have shown that sildenafil (Viagra), a phosphodiesterase-5 inhibitor, protects cardiac myocytes from cell death following ischemia-reperfusion injury by increasing intracellular cGMP and activating PKG. The application of 1 µM this compound effectively abolished the anti-necrotic and anti-apoptotic effects of sildenafil in adult rat ventricular myocytes[4]. This suggests that in this cell type, this compound can effectively penetrate the cell and inhibit PKG at a concentration relevant for cellular studies. Furthermore, in an in vivo mouse model of ischemia-reperfusion injury, this compound was shown to block the infarct-sparing effects of sildenafil, highlighting its utility in whole-organism studies[4].
Neuronal Cells: Modulating Synaptic Plasticity
In the field of neuroscience, this compound has been employed to investigate the role of PKG in synaptic plasticity. A key finding is its ability to inhibit long-term depression (LTD), a form of synaptic weakening, in the rat hippocampus. At a concentration of 10 µM, this compound was shown to block the induction of LTD, indicating that PKG activity is a crucial component of this physiological process[4]. This demonstrates the utility of this compound in studying neuronal function, albeit at a higher concentration than required in some other cell types.
The Controversy: Ineffectiveness in Human Platelets and Rat Mesangial Cells
Comparison with Other PKG Inhibitors
This compound is one of several commercially available PKG inhibitors. Other commonly used compounds include Rp-8-Br-PET-cGMPS and DT-2.
-
Rp-8-Br-PET-cGMPS: This cGMP analog acts as a competitive antagonist at the cGMP binding site of PKG. In some studies, it has been shown to be a more reliable inhibitor of PKG in intact cells compared to this compound. For instance, in studies on cardiac myocytes, both this compound and Rp-8-pCPT-cGMPS (a related compound) were able to block the protective effects of sildenafil[4].
-
DT-2: This is a peptide-based inhibitor of PKG. In isolated pressurized cerebral arteries, DT-2 was found to be more effective than this compound at reversing vasodilation induced by a cGMP analog.
The choice of inhibitor will depend on the specific experimental question, the cell type being studied, and the potential for off-target effects.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for VASP Phosphorylation
This protocol is used to assess the inhibition of PKG activity by measuring the phosphorylation state of its downstream target, VASP, at Ser239.
Materials:
-
Cells of interest
-
Culture dishes
-
This compound stock solution (in DMSO)
-
PKG activator (e.g., 8-pCPT-cGMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKG activator (e.g., 8-pCPT-cGMP) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The cGMP-PKG signaling pathway and the point of inhibition by this compound.
References
- 1. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of cGMP Signaling: A Comparative Guide to the Limitations of KT5823
For researchers in pharmacology and drug development, the selective inhibition of protein kinase G (PKG) is crucial for dissecting the complexities of the cGMP signaling pathway and developing targeted therapeutics. KT5823 has long been a tool in this endeavor, but a growing body of evidence highlights significant limitations that warrant careful consideration. This guide provides a comprehensive comparison of this compound with alternative PKG inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
A primary limitation of this compound is its starkly contrasting efficacy between in vitro and in vivo applications. While it potently inhibits purified PKG with an in vitro IC50 of 234 nM, numerous studies have demonstrated its failure to inhibit PKG-mediated events in intact cells.[1][2] This discrepancy renders data from cellular assays using this compound potentially misleading and calls for cautious interpretation of historical findings.
Inconsistent Cellular Efficacy: A Major Hurdle
A pivotal study by Burkhardt et al. (2000) revealed that this compound did not inhibit cGMP-dependent phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) in intact human platelets and rat mesangial cells, despite effectively inhibiting purified PKG.[2] In fact, in platelets, this compound paradoxically enhanced VASP phosphorylation stimulated by a membrane-permeant cGMP analog.[2] This suggests that in a cellular context, this compound may have off-target effects or that its access to intracellular PKG is limited.
Comparative Analysis of PKG Inhibitors
To provide a clearer picture for researchers, the following table summarizes the inhibitory constants (Ki or IC50) of this compound and two common alternatives, Rp-8-pCPT-cGMP and DT-2, against PKG and other key kinases.
| Inhibitor | Target | Ki / IC50 | Off-Target Kinases | Ki / IC50 | Reference(s) |
| This compound | PKG | 234 nM (IC50) | PKA | >10 µM (Ki) | [1][3] |
| PKC | 4 µM (Ki) | [1][3] | |||
| Rp-8-pCPT-cGMP | PKG | - | PKA | - | [4] |
| DT-2 | PKG | - | PKA | - | [4] |
Note: Specific Ki/IC50 values for Rp-8-pCPT-cGMP and DT-2 against a broad panel of kinases are not as readily available in a consolidated format in the reviewed literature. These compounds are generally considered more selective than this compound for PKG over PKA.
Understanding the Mechanism: How PKG Inhibitors Work
The differing mechanisms of action of these inhibitors contribute to their varied efficacy and specificity.
This compound acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKG.[5] In contrast, Rp-analogs like Rp-8-pCPT-cGMP are competitive antagonists of cGMP, binding to the regulatory domain and preventing activation.[4] DT-2 represents a third class of inhibitor that is thought to interfere with substrate binding.[4]
Experimental Protocols
To aid in the critical evaluation of PKG inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of an inhibitor against purified PKG.
Materials:
-
Purified recombinant PKG
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Fluorescently labeled peptide substrate for PKG (e.g., a derivative of VASP)
-
ATP
-
Test inhibitor (e.g., this compound)
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase buffer, purified PKG, and the fluorescent peptide substrate.
-
Add the diluted inhibitor to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Measure the fluorescence on a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
VASP Phosphorylation Assay in Intact Platelets
This protocol is used to assess the ability of an inhibitor to block PKG activity in a cellular context.
Materials:
-
Freshly isolated human platelets
-
Tyrode's buffer
-
Prostaglandin E1 (PGE1)
-
A cGMP-elevating agent (e.g., sodium nitroprusside or a cell-permeable cGMP analog like 8-pCPT-cGMP)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer containing phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for phosphorylated VASP (Ser239)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescence detection system.
Procedure:
-
Isolate human platelets from whole blood by centrifugation.
-
Resuspend platelets in Tyrode's buffer and allow them to rest.
-
Pre-incubate the platelets with the test inhibitor or vehicle (DMSO) for a specified time.
-
Stimulate the platelets with a cGMP-elevating agent to activate PKG. A control with PGE1 is often included to activate PKA-dependent VASP phosphorylation.
-
After stimulation, immediately lyse the platelets with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the level of VASP phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for evaluating PKG inhibitors.
Conclusion and Recommendations
References
- 1. cusabio.com [cusabio.com]
- 2. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Critical Review of KT5823: An In-Depth Analysis of a Widely Used PKG Inhibitor
For researchers, scientists, and professionals in drug development, the specific and reliable inhibition of protein kinases is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. KT5823, a compound widely cited as a selective inhibitor of cGMP-dependent protein kinase (PKG), has been a staple in laboratories for decades. However, a closer examination of validation studies reveals a complex and often contradictory picture of its efficacy, particularly within intact cells. This guide provides a comprehensive review of studies validating the use of this compound, comparing its performance with alternative inhibitors and presenting key experimental data and protocols to aid researchers in making informed decisions.
The Controversy Surrounding this compound's In-Cell Efficacy
This compound is a cell-permeable compound that has been demonstrated to be a potent inhibitor of purified PKG in in vitro assays, with a reported IC50 of approximately 234 nM and a Ki of 0.23 µM.[1] Its mechanism of action is understood to be competitive with ATP in the kinase's active site. Despite its widespread use based on these in vitro findings, a seminal study by Burkhardt and colleagues in 2000 cast significant doubt on its effectiveness in living cells.[1] Their research showed that this compound failed to inhibit PKG-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in intact human platelets and rat mesangial cells, even at concentrations that were effective in cell-free systems.[1] This finding has led to a critical re-evaluation of data from numerous studies that have relied on this compound as the sole evidence for PKG involvement in a cellular process.
Conversely, other studies have reported effects consistent with PKG inhibition by this compound in intact cell and tissue models. For instance, in a study on cardioprotection, this compound was shown to block the protective effects of sildenafil, a phosphodiesterase-5 inhibitor that elevates cGMP levels and activates PKG.[2] These conflicting reports highlight the necessity for careful validation and the use of multiple lines of evidence when investigating the role of PKG.
Comparison with Alternative PKG Inhibitors
The uncertainty surrounding this compound has led to the increased use of alternative PKG inhibitors. The most common alternatives include the cGMP analog Rp-8-pCPT-cGMPS and the peptide-based inhibitor DT-2.
| Inhibitor | Mechanism of Action | Reported Ki/IC50 for PKG | Selectivity Notes | In-Cell Efficacy |
| This compound | ATP-competitive | Ki: ~0.23 µM[3][4] | Weaker inhibitor of PKA (Ki > 10 µM) and PKC (Ki = 4 µM)[3][4] | Controversial; some studies report a lack of efficacy in intact cells[1] |
| Rp-8-pCPT-cGMPS | cGMP-competitive | Ki: ~0.5 µM[5][6] | More selective for PKG over PKA compared to other Rp-analogs.[6] | Generally considered effective in intact cells, but may have off-target effects at higher concentrations. |
| DT-2 | Substrate-competitive (peptide) | Ki: ~1 µM[7] | High selectivity for PKG over PKA and other kinases. | Effective in intact cells, but its peptide nature may limit cell permeability in some systems. |
Experimental Protocols
To aid researchers in designing their own validation experiments, detailed methodologies for key assays are provided below.
In Vitro Kinase Assay for PKG Activity
This protocol is adapted from standard radiometric kinase assays and can be used to determine the direct inhibitory effect of a compound on purified PKG.
Materials:
-
Purified recombinant PKG
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Substrate peptide (e.g., a fluorescently labeled peptide with a PKG consensus sequence)
-
[γ-³²P]ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified PKG, and the substrate peptide.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
VASP Phosphorylation Assay in Intact Cells (Western Blot)
This protocol is a common method to assess the activity of the cGMP/PKG signaling pathway in intact cells by measuring the phosphorylation of a key downstream substrate, VASP.
Materials:
-
Cultured cells (e.g., human platelets, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
PKG activator (e.g., 8-Br-cGMP or a nitric oxide donor like sodium nitroprusside)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate and culture cells to the desired confluency.
-
Pre-incubate the cells with the test inhibitor (e.g., this compound at various concentrations) or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKG activator for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Visualizing the Pathways and Workflows
To better understand the context of this compound's application and the experimental procedures used for its validation, the following diagrams have been generated using the DOT language.
Caption: Simplified cGMP-PKG signaling pathway.
Caption: Experimental workflow for VASP phosphorylation assay.
Conclusion and Recommendations
The validation of this compound as a specific PKG inhibitor presents a cautionary tale for researchers. While it remains a useful tool for in vitro studies with purified enzymes, its efficacy in intact cells is a subject of significant debate. The conflicting findings in the literature underscore the critical importance of rigorous experimental design and the use of multiple, independent methods to validate the role of PKG in any given cellular process.
For researchers investigating PKG signaling, the following recommendations are advised:
-
Use multiple inhibitors: Do not rely solely on this compound. Compare its effects with other classes of PKG inhibitors, such as Rp-8-pCPT-cGMPS and DT-2.
-
Validate in your system: Perform dose-response experiments and directly measure the phosphorylation of a known PKG substrate, like VASP, to confirm inhibitor efficacy in your specific cell type or tissue.
-
Consider genetic approaches: When possible, complement pharmacological studies with genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PKG, to provide more definitive evidence of its involvement.
-
Critically evaluate existing literature: Be aware of the controversy surrounding this compound when interpreting studies that have used it as their primary tool for implicating PKG.
By adopting a more critical and multi-faceted approach, the scientific community can ensure a more accurate and nuanced understanding of the complex roles of PKG in cellular physiology and disease.
References
- 1. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.unimore.it [iris.unimore.it]
- 5. bmglabtech.com [bmglabtech.com]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KT5823: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of KT5823, a potent inhibitor of cGMP-dependent protein kinase (PKG). Adherence to these guidelines is crucial to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) for the most current and comprehensive safety information. When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Summary of Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 126643-37-6 |
| Molecular Formula | C₂₉H₂₅N₃O₅ |
| Molecular Weight | 495.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. Improper disposal can pose a significant risk to human health and the environment.
-
Consult Regulations : Always begin by consulting your institution's environmental health and safety (EHS) office and reviewing local, state, and federal regulations regarding chemical waste disposal.
-
Do Not Dispose in General Waste or Sewer : this compound should never be disposed of in standard laboratory trash or washed down the drain.[1] It is classified as highly hazardous to water.
-
Use a Licensed Chemical Waste Disposal Service : The universally recommended method for the disposal of this compound is to engage a licensed professional chemical waste disposal company.[2][3][4] These services are equipped to handle and dispose of hazardous chemical waste in an environmentally sound and compliant manner.
-
Proper Labeling and Storage of Waste :
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the accumulation start date.
-
Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by the disposal service.
-
-
Decontamination of Labware : Any laboratory equipment that has come into contact with this compound should be thoroughly decontaminated. Consult your laboratory's standard operating procedures for the appropriate decontamination methods. Rinsate from decontamination should also be collected as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling KT5823
Essential Safety and Handling Guide for KT5823
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of this compound, a potent inhibitor of cGMP-dependent protein kinase (PKG). Adherence to these procedures is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following PPE should be worn at all times in the designated work area:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. It is crucial to inspect gloves for any tears or punctures before use and to change them frequently, especially if they come into direct contact with the compound.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: While a standard certified laboratory chemical fume hood should provide adequate ventilation, a respirator may be necessary for handling large quantities or if there is a risk of aerosolization. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.
Hazard Identification and Safety Precautions
This compound is a potent biochemical for research use only and is not intended for human or veterinary use.[1][2] The toxicological properties of this compound have not been extensively investigated. Therefore, it should be handled with the same precautions as a hazardous chemical.
General Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not ingest.
-
Wash hands thoroughly after handling.
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
Operational Plan for Handling this compound
This section outlines the standard operating procedure for the safe handling and use of this compound in a laboratory setting.
3.1. Designated Area
All work with this compound, from weighing to the preparation of solutions, should be conducted in a designated area within a certified laboratory chemical fume hood. This area should be clearly marked, and access should be restricted to authorized personnel.
3.2. Preparation of Stock Solutions
This compound is typically supplied as a solid. Stock solutions are commonly prepared in solvents like DMSO or ethanol.
-
Step 1: Weighing: Carefully weigh the required amount of solid this compound on an analytical balance within the chemical fume hood. Use appropriate tools to handle the powder and minimize the creation of dust.
-
Step 2: Solubilization: Add the desired solvent to the solid in a tightly sealed container. This compound is soluble in DMSO and ethanol.[3]
-
Step 3: Storage of Stock Solutions: Store stock solutions in clearly labeled, tightly sealed vials at -20°C for short-term or long-term storage.[3] Some sources suggest that solutions in DMSO or DMF may be stored at -20°C for up to 3 months.
3.3. Experimental Use
When using this compound in experiments, always add the compound to the experimental medium within the chemical fume hood. Ensure that all labware that comes into contact with this compound is decontaminated or disposed of as hazardous waste.
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the immediate area and evacuate the contaminated space.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes any unused solid this compound, contaminated gloves, absorbent materials, and weighing papers. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 495.5 g/mol | [3] |
| Form | Solid | [3] |
| Storage Temperature | -20°C | [2][3] |
| Solubility | Soluble in DMSO and ethanol | [3] |
| Purity | >95% | [3] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
